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2'-Methyl-2'-deoxycytidine Documentation Hub

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  • Product: 2'-Methyl-2'-deoxycytidine
  • CAS: 115494-53-6

Core Science & Biosynthesis

Foundational

2'-Methyl-2'-deoxycytidine chemical structure and properties

Executive Summary 2'-Methyl-2'-deoxycytidine (2'-Me-dC) represents a critical probe in the structure-activity relationship (SAR) studies of nucleoside analogues. While its structural cousins—such as 2'-C-methylcytidine (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2'-Methyl-2'-deoxycytidine (2'-Me-dC) represents a critical probe in the structure-activity relationship (SAR) studies of nucleoside analogues. While its structural cousins—such as 2'-C-methylcytidine (Valopicitabine active form) and 2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130/Sofosbuvir core)—have achieved clinical prominence as antiviral agents, 2'-Me-dC serves as a fundamental model for understanding the steric and electronic requirements of viral RNA-dependent RNA polymerases (RdRp) and host DNA polymerases.

This guide details the physicochemical properties, synthetic challenges, and mechanistic behavior of 2'-Me-dC. Unlike the ribonucleoside analogues used in HCV therapy, the 2'-deoxy nature of this molecule alters its sugar pucker and kinase recognition profiles, making it a distinct entity in nucleoside pharmacology.

Chemical Architecture & Physicochemical Properties[1][2]

Structural Definition

The molecule consists of a cytosine base attached to a 2'-deoxyribose sugar modified with a methyl group at the C2' position.[1]

  • IUPAC Name: 4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl]pyrimidin-2(1H)-one

  • Common Name: 2'-C-methyl-2'-deoxycytidine

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 241.24 g/mol

  • Key Feature: Quaternary carbon at C2' (bearing -H and -

    
    ).
    
Physicochemical Profile

The introduction of the hydrophobic methyl group at the 2' position significantly alters the solvation shell and ring conformation compared to the natural substrate, 2'-deoxycytidine (dC).

PropertyValue/DescriptionImpact on Bioactivity
Sugar Pucker Biased towards C2'-endo (South)Mimics DNA conformation; affects binding affinity to RdRp vs. DNA Pol.
Solubility Moderate in

; Soluble in DMSO/MeOH
Lipophilicity is slightly increased vs. dC, aiding passive diffusion.
Stability High resistance to glycosidic hydrolysisThe 2'-methyl group sterically protects the glycosidic bond.
Deamination Resistant to Cytidine Deaminase (CDA)Steric bulk at C2' hinders the nucleophilic attack by CDA, prolonging half-life.

Mechanism of Action (MOA)

Intracellular Metabolism (The Kinase Bottleneck)

For any nucleoside analogue to be active, it must be phosphorylated to its triphosphate form (TP). 2'-Me-dC faces a unique metabolic hurdle compared to its fluoro- or hydroxyl-counterparts.

  • First Phosphorylation (Rate Limiting): Deoxycytidine Kinase (dCK) is the primary enzyme responsible for the first phosphorylation. However, the bulky 2'-methyl group creates a steric clash within the dCK active site, significantly increasing the

    
     and reducing 
    
    
    
    compared to native dC.
  • Triphosphate Formation: Once the monophosphate (MP) is formed, UMP-CMP kinase and Nucleoside Diphosphate Kinase (NDPK) rapidly convert it to the triphosphate (TP).

Polymerase Inhibition & Chain Termination

The 2'-Me-dCTP acts as a non-obligate chain terminator .

  • Incorporation: The triphosphate competes with endogenous dCTP for the polymerase active site.

  • Steric Hindrance: Upon incorporation into the nascent strand, the 2'-methyl group projects into a sterically restricted pocket of the polymerase.

  • Termination: This clash prevents the translocation of the polymerase or distorts the alignment of the 3'-OH, preventing the nucleophilic attack on the next incoming nucleotide.

Diagram: Metabolic Activation & Termination Pathway

MetabolicPathway Figure 1: Metabolic Activation Pathway of 2'-Me-dC. Note the bottleneck at the first kinase step. Prodrug 2'-Me-dC (Extracellular) Intra 2'-Me-dC (Intracellular) Prodrug->Intra Transporter (ENT1/CNT) MP 2'-Me-dC-MP Intra->MP dCK (Rate Limiting/Inefficient) Deam Deamination (CDA Resistant) Intra->Deam CDA DP 2'-Me-dC-DP MP->DP UMP-CMP Kinase TP 2'-Me-dC-TP (Active Species) DP->TP NDPK DNA Chain Termination (Inhibited Polymerase) TP->DNA DNA/RNA Polymerase

Synthesis Protocol

Synthesizing 2'-Me-dC is chemically demanding due to the construction of the quaternary carbon at the 2' position with specific stereochemistry (2'-deoxy-2'-C-methyl).

Retrosynthetic Strategy

The most robust route involves the modification of a pre-formed nucleoside or a sugar precursor.

  • Route A: Nucleophilic addition to a 2'-ketonucleoside.

  • Route B: Glycosylation of a 2-C-methyl-2-deoxy-ribose derivative.

Detailed Protocol (Route A: Nucleophilic Addition)

Note: This protocol requires strict anhydrous conditions.

Step 1: Protection Start with Cytidine.[3] Selectively protect the 3' and 5' hydroxyls (e.g., using TIPDSCl2) and the N4-amine (Benzoyl).

  • Reagents: 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane, Pyridine.

Step 2: Oxidation Oxidize the remaining 2'-OH to a ketone.

  • Reagents: CrO3/Pyridine/Ac2O or Dess-Martin Periodinane.

  • Outcome: 2'-Keto-cytidine intermediate.

Step 3: Grignard Addition (The Critical Step) Add the methyl group. The stereochemistry is governed by the steric bulk of the protecting groups, usually favoring the ribo configuration (Methyl down, OH up) or arabino depending on conditions.

  • Reagents: MeMgBr or MeLi/CeCl3 (Organocerium promotes addition to hindered ketones).

  • Temp: -78°C.

Step 4: Deoxygenation (Barton-McCombie) To achieve the 2'-deoxy state from the tertiary alcohol formed in Step 3, a radical deoxygenation is required.

  • Derivatize the tertiary 2'-OH to a thiocarbonyl (e.g., phenyl chlorothionoformate).

  • Radical reduction using

    
     and AIBN.
    
  • Result: 2'-deoxy-2'-C-methyl scaffold.[1][4][5][6][7][8]

Step 5: Deprotection Remove silyl and benzoyl groups.

  • Reagents: TBAF (for silyl),

    
     (for benzoyl).
    
Synthesis Workflow Diagram

Synthesis Figure 2: Synthetic Route via 2'-Ketone Intermediate. Start Cytidine Prot 3',5'-O-TIPDS-N4-Bz-Cytidine Start->Prot Protection (TIPDSCl2) Keto 2'-Keto Intermediate Prot->Keto Oxidation (CrO3/Py) TertOH 2'-C-Methyl-2'-OH Intermediate (Tertiary Alcohol) Keto->TertOH MeMgBr / CeCl3 (-78°C) Deoxy 2'-C-Methyl-2'-Deoxy Scaffold TertOH->Deoxy Barton-McCombie (1. PhOC(S)Cl, 2. Bu3SnH) Final 2'-Methyl-2'-deoxycytidine Deoxy->Final Deprotection (TBAF, NH4OH)

[2]

Comparative Analysis: The "Methyl" Family

Understanding the distinction between 2'-Me-dC and its famous analogues is crucial for drug development.

Feature2'-Me-dC (This Topic)2'-Me-C (Valopicitabine core)2'-F-2'-Me-dC (Sofosbuvir core)
2' Substituents



Sugar Type Deoxyribose (Branched)Ribose (Branched)Fluorinated Deoxy
Primary Target DNA Pol / Viral DNA PolHCV RdRp (RNA Pol)HCV RdRp (RNA Pol)
Kinase Efficiency Low (dCK)Moderate (CK)High (dCK/UCK via Prodrug)
Major Liability Mitochondrial Toxicity (Pol

)
GI ToxicityGenerally Safe (Prodrug form)

Critical Insight: The lack of the 2'-OH or 2'-F makes 2'-Me-dC a poor mimic for RNA polymerase inhibitors (which require the 3'-endo pucker often stabilized by electronegative 2' substituents). Conversely, it makes it a potent chain terminator for DNA polymerases, leading to potential mitochondrial toxicity via inhibition of DNA Polymerase


 (Pol 

).

References

  • Synthesis and Properties of 2'-Deoxy-2'-C-methylcytidine Li, N. S., & Piccirilli, J. A. (2003).[4][5] Synthesis of the phosphoramidite derivative of 2'-deoxy-2'-C-beta-methylcytidine. [5]

  • Kinase Specificity and Mechanism of 2'-C-Methyl Nucleosides Murakami, E., et al. (2007). Mechanism of activation of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine and inhibition of hepatitis C virus NS5B RNA polymerase. [7]

  • Structure-Activity Relationships of 2'-Modified Nucleosides Clark, J. L., et al. (2005).[4] Design, synthesis, and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methylcytidine, a potent inhibitor of hepatitis C virus replication. [4]

  • Mitochondrial Toxicity Mechanisms Arnold, J. J., et al. (2012). Sensitivity of Mitochondrial Transcription and Replication to Nucleoside Reverse Transcriptase Inhibitors.

Sources

Exploratory

Comparative Technical Analysis: 2'-Methyl-2'-deoxycytidine vs. 2'-C-methylcytidine

This guide provides a rigorous technical comparison between 2'-Methyl-2'-deoxycytidine (2'-Me-dC) and 2'-C-methylcytidine (2'-C-Me-C) . While seemingly similar in nomenclature, these two nucleoside analogs diverge fundam...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between 2'-Methyl-2'-deoxycytidine (2'-Me-dC) and 2'-C-methylcytidine (2'-C-Me-C) . While seemingly similar in nomenclature, these two nucleoside analogs diverge fundamentally in their biological targets, metabolic activation pathways, and therapeutic applications.

[1][2][3][4]

Executive Summary

The critical distinction lies in the sugar moiety: 2'-C-methylcytidine is a ribonucleoside analog targeting viral RNA polymerases (specifically HCV NS5B), acting as a non-obligate chain terminator. 2'-Methyl-2'-deoxycytidine is a deoxyribonucleoside analog that targets DNA polymerases, exhibiting antileukemic (anticancer) properties rather than purely antiviral activity. This guide details their structural divergence, kinase selectivity, and experimental characterization.

Part 1: Chemical Architecture & Structural Divergence

The presence or absence of the 2'-hydroxyl group dictates the sugar pucker conformation and, consequently, the enzyme specificity (DNA vs. RNA polymerase).

Structural Comparison Table
Feature2'-Methyl-2'-deoxycytidine (2'-Me-dC)2'-C-methylcytidine (2'-C-Me-C)
Core Scaffold 2'-Deoxyribose (DNA backbone)Ribose (RNA backbone)
2'-Substituents -H, -CH₃ (Methyl)-OH, -CH₃ (Methyl)
Stereochemistry Typically (2'S)-configuration for bioactivity2'-C-β-methyl (matches natural ribose)
Sugar Pucker C2'-endo (South) - DNA-likeC3'-endo (North) - RNA-like
Primary Target DNA Polymerases (Host/Viral)RNA-dependent RNA Polymerase (RdRp)
Drug Class Antimetabolite / Cytotoxic (Anticancer)Antiviral (HCV, Flaviviruses)
Mechanistic Implication of the 2'-Methyl Group
  • In 2'-C-Me-C: The 2'-methyl group introduces a steric clash with the "priming loop" or specific residues in the active site of viral RdRp (e.g., HCV NS5B) after incorporation. This prevents the translocation of the polymerase, causing non-obligate chain termination . The 2'-OH allows it to be recognized as a ribonucleotide.

  • In 2'-Me-dC: Lacking the 2'-OH, this molecule mimics dCTP. The 2'-methyl group hinders processing by high-fidelity host polymerases but can be incorporated by error-prone polymerases or viral DNA polymerases, eventually stalling replication or causing lethal mutagenesis.

Part 2: Metabolic Activation Pathways (Kinase Selectivity)

Nucleoside analogs are prodrugs requiring intracellular phosphorylation to the triphosphate form.[1][2] The rate-limiting step is often the first phosphorylation.

Kinase Specificity[5][10][11]
  • 2'-Me-dC is a substrate for Deoxycytidine Kinase (dCK) .[3][4][5] However, the bulky 2'-methyl group reduces catalytic efficiency (

    
    ) compared to natural deoxycytidine.
    
  • 2'-C-Me-C is NOT a good substrate for Uridine-Cytidine Kinase (UCK) or dCK.[3][5] This "kinase bypass" bottleneck often necessitates the use of ProTide technology (phosphoramidate prodrugs) or specific ester prodrugs (e.g., Valopicitabine) to deliver the monophosphate directly into the cell.

Pathway Visualization

The following diagram illustrates the divergent activation pathways and the "Kinase Block" that dictates drug design strategies.

MetabolicPathways cluster_DNA DNA Targeting (2'-Me-dC) cluster_RNA RNA Targeting (2'-C-Me-C) Me_dC 2'-Me-dC (Nucleoside) Me_dC_MP 2'-Me-dC-MP Me_dC->Me_dC_MP Phosphorylation (Slow) dCK dCK (Rate Limiting) Me_dC->dCK Me_dC_TP 2'-Me-dC-TP (Active Drug) Me_dC_MP->Me_dC_TP NMPK/NDPK Host_DNA Host DNA (Cytotoxicity) Me_dC_TP->Host_DNA Inhibition Me_C 2'-C-Me-C (Nucleoside) Me_C_MP 2'-C-Me-C-MP Me_C->Me_C_MP Blocked/Slow (Requires Prodrug) UCK UCK (Inefficient) Me_C->UCK Poor Substrate Me_C_TP 2'-C-Me-C-TP (Antiviral) Me_C_MP->Me_C_TP NMPK/NDPK Viral_RNA Viral RdRp (Chain Termination) Me_C_TP->Viral_RNA Inhibition NMPK NMPK/NDPK

Caption: Divergent metabolic activation. Note the critical block at the first phosphorylation step for 2'-C-Me-C, often requiring prodrug formulation.

Part 3: Experimental Protocols

To validate the identity and activity of these compounds, specific enzymatic assays are required.

Protocol A: Differential Kinase Phosphorylation Assay

This protocol distinguishes between the two analogs based on their susceptibility to dCK vs. UCK phosphorylation.

Principle: A coupled spectrophotometric assay where the production of ADP (a byproduct of the kinase reaction) is coupled to the oxidation of NADH via Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH).

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.6), 100 mM KCl, 5 mM MgCl₂.

  • Enzymes: Recombinant human dCK (0.5 µM) and UCK-1 (0.5 µM).

  • Coupling Mix: 1 mM ATP, 0.5 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH, 4 U/mL PK, 4 U/mL LDH.

  • Substrates: 2'-Me-dC and 2'-C-Me-C (0.1 mM to 1 mM).

Workflow:

  • Blanking: Establish a baseline absorbance at 340 nm with the Coupling Mix and Enzyme (dCK or UCK) without the nucleoside substrate to account for background ATPase activity.

  • Initiation: Add the nucleoside analog (Start with 200 µM).

  • Measurement: Monitor the decrease in absorbance at 340 nm (NADH oxidation) continuously for 10 minutes at 37°C.

  • Calculation:

    
    
    (Where 
    
    
    
    )

Expected Results:

  • 2'-Me-dC: Measurable activity with dCK; negligible activity with UCK.

  • 2'-C-Me-C: Negligible activity with both enzymes (confirming the need for prodrug delivery).

Protocol B: Polymerase Chain Termination Assay

Objective: Confirm if the triphosphate form (NTP) acts as a chain terminator.

Workflow:

  • Template: Anneal a short radiolabeled primer (5'-³²P) to a DNA or RNA template.

  • Reaction Mix:

    • For 2'-Me-dC: Use DNA Polymerase

      
       or 
      
      
      
      .
    • For 2'-C-Me-C: Use HCV NS5B RdRp (requires RNA template).[3]

  • Elongation: Add natural dNTPs/NTPs (10 µM) + Test Analog Triphosphate (increasing concentrations: 10, 50, 100 µM).

  • Incubation: 30 min at 37°C.

  • Analysis: Run products on a 15% denaturing polyacrylamide sequencing gel.

  • Readout: Look for distinct "stop bands" corresponding to the incorporation site of the analog, indicating chain termination.

Part 4: Synthesis & Toxicity Profile

Synthetic Routes[2][12]
  • 2'-C-methylcytidine: Typically synthesized via Vorbrüggen glycosylation of 1,2,3,5-tetra-O-benzoyl-2-C-methyl-β-D-ribofuranose with silylated cytosine. The 2'-methyl group is introduced early in the sugar synthesis.

  • 2'-Methyl-2'-deoxycytidine: Often requires Radical Deoxygenation (Barton-McCombie) of the 2'-tertiary alcohol of a protected 2'-C-methyl ribonucleoside. This is a more complex synthesis due to the difficulty of deoxygenating a tertiary alcohol.

Toxicity & Clinical Failure Modes
  • 2'-C-Me-C (Valopicitabine): Failed in Phase II trials due to severe gastrointestinal toxicity . While potent against HCV, the accumulation of the nucleoside or its metabolites disrupted host cellular functions.

  • 2'-Me-dC: Exhibits cytotoxicity to mammalian cells (e.g., L1210 leukemia lines).[6] By inhibiting host DNA synthesis, it acts as a general antimetabolite, making it unsuitable as a selective antiviral but potentially useful as a chemotherapy agent (similar to Cytarabine/AraC).

References

  • Mechanism of Action of β-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidine Involves a Second Metabolic Pathway Leading to β-D-2'-Deoxy-2'-fluoro-2'-C-methyluridine 5'-Triphosphate. Antimicrobial Agents and Chemotherapy, 2008.

  • Synthesis of the phosphoramidite derivative of 2'-deoxy-2'-C-beta-methylcytidine. Journal of Organic Chemistry, 2003.[7]

  • Nucleosides and nucleotides.[8][9][10][11][12][13] 94. Radical deoxygenation of tert-alcohols in 1-(2-C-alkylpentofuranosyl) pyrimidines: synthesis of (2'S)-2'-deoxy-2'-C-methylcytidine, an antileukemic nucleoside. Journal of Medicinal Chemistry, 1991.[6]

  • Substrate/inhibitor specificities of human deoxycytidine kinase (dCK) and thymidine kinases (TK1 and TK2). Biochemical Pharmacology, 1992.

  • Design, synthesis, and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methylcytidine, a potent inhibitor of hepatitis C virus replication. Journal of Medicinal Chemistry, 2005.

Sources

Foundational

Mechanism of action of 2'-Methyl-2'-deoxycytidine as chain terminator

The following technical guide details the mechanism of action of 2'-C-Methyl-2'-deoxycytidine (and its structural analogs), focusing on its role as a non-obligate chain terminator . Executive Summary 2'-Methyl-2'-deoxycy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action of 2'-C-Methyl-2'-deoxycytidine (and its structural analogs), focusing on its role as a non-obligate chain terminator .

Executive Summary

2'-Methyl-2'-deoxycytidine (2'-Me-2'-dC) represents a class of nucleoside analogs modified at the 2' position of the sugar moiety.[1] Unlike classic "obligate" chain terminators (e.g., acyclovir or dideoxynucleotides) that lack the 3'-hydroxyl (3'-OH) group required for phosphodiester bond formation, 2'-Me-2'-dC retains a functional 3'-OH. Its inhibitory potency stems from the steric hindrance introduced by the bulky methyl group at the 2' position.[2]

This molecule acts as a non-obligate chain terminator .[3][4] It is incorporated into the nascent viral genome by the polymerase, but the presence of the 2'-methyl group induces a conformational clash that prevents the enzyme from translocating or binding the subsequent nucleotide, effectively halting viral replication.

Molecular Architecture & Pharmacology
1.1 Structural Basis of Inhibition

The efficacy of 2'-Me-2'-dC is defined by two critical structural features:

  • The Base (Cytosine): Mimics the natural substrate (dCTP/CTP), allowing initial recognition by the viral polymerase (e.g., HCV NS5B or HBV DNA Pol).

  • The 2'-C-Methyl Group: This is the "payload." In natural DNA/RNA, the 2' position contains either a Hydrogen (DNA) or a Hydroxyl (RNA).[2] The substitution of a Methyl group (

    
    ) introduces significant steric bulk without removing the 3'-OH necessary for the initial incorporation.
    
1.2 Intracellular Metabolic Activation

Like all nucleoside analogs, 2'-Me-2'-dC is a prodrug. It is pharmacologically inert until it enters the host cell and undergoes a tri-phosphorylation cascade.

Key Enzymes:

  • First Phosphorylation (Rate-Limiting): Catalyzed by Deoxycytidine Kinase (dCK) . The efficiency of this step often dictates the drug's potency. The 2'-methyl group can reduce affinity for dCK compared to natural deoxycytidine, often necessitating high intracellular concentrations or prodrug formulations (e.g., phosphoramidates).

  • Second & Third Phosphorylations: Catalyzed by UMP-CMP Kinase and Nucleoside Diphosphate Kinase (NDPK) , respectively.

Data Summary: Kinase Efficiency (Comparative) | Substrate | Enzyme |


 (

M) | Relative Efficiency (

) | | :--- | :--- | :--- | :--- | | 2'-deoxycytidine (Natural) | dCK | ~1.0 | 100% (Reference) | | 2'-Me-2'-dC | dCK | ~80 - 100 | < 5% | | PSI-6130 (2'-F-2'-Me-dC) | dCK | 81 | ~0.3% |

Note: The low efficiency of dCK for 2'-Me analogs highlights why prodrug strategies (like Sofosbuvir) bypass this first step.

Mechanism of Action: Non-Obligate Chain Termination

The core mechanism occurs inside the catalytic center of the viral polymerase.

Phase 1: Competitive Binding

The active metabolite, 2'-Me-2'-dC-5'-Triphosphate (2'-Me-2'-dCTP) , competes with the natural substrate (dCTP or CTP) for the active site. The polymerase selects the analog based on base-pairing with the template strand (Guanine).

Phase 2: Incorporation

The polymerase catalyzes the nucleophilic attack of the primer's 3'-OH on the


-phosphate of the incoming 2'-Me-2'-dCTP. A phosphodiester bond is formed, and pyrophosphate (PPi) is released.
  • Crucial Distinction: At this stage, the chain is not yet terminated. The analog is successfully added to the 3' end of the growing strand.

Phase 3: The Steric Stall (Termination)

Once incorporated, the 2'-methyl group resides in the ribose binding pocket.

  • Translocation Block: For the polymerase to add the next nucleotide, it must translocate (move) along the template. The bulky 2'-methyl group clashes with amino acid residues in the polymerase's "gatekeeper" region or the nucleotide-binding pocket.

  • Conformational Distortion: The methyl group forces the sugar ring into a rigid conformation (often C2'-endo or C3'-endo puckering) that is incompatible with the geometry required for the next catalytic cycle.

  • Result: The polymerase stalls.[][6] It cannot bind the next incoming Nucleoside Triphosphate (NTP), leading to chain termination.[]

Visualization of Signaling & Mechanism
Figure 1: Metabolic Activation & Termination Pathway

This diagram illustrates the conversion of the prodrug to the active triphosphate and the subsequent termination event.

G Prodrug 2'-Me-2'-dC (Extracellular) CellEntry Nucleoside Transporter (ENT1/2) Prodrug->CellEntry Uptake MP 2'-Me-2'-dCMP (Monophosphate) CellEntry->MP dCK (Rate Limiting) DP 2'-Me-2'-dCDP (Diphosphate) MP->DP UMP-CMP Kinase TP 2'-Me-2'-dCTP (Active Triphosphate) DP->TP NDPK Polymerase Viral Polymerase (RdRp or DNA Pol) TP->Polymerase Competitive Binding DNA_RNA Viral Genome Polymerase->DNA_RNA Incorporation Stall STERIC STALL (Chain Termination) DNA_RNA->Stall 2'-Methyl Clash

Caption: Metabolic cascade converting 2'-Me-2'-dC to its active triphosphate form, culminating in polymerase stalling.

Experimental Validation Protocols

To confirm the mechanism of action, the following experimental workflows are standard in drug development.

Protocol A: In Vitro Primer Extension Assay

Objective: To demonstrate that the analog stops chain elongation at the specific site of incorporation.

  • Reagents: Purified viral polymerase (e.g., HCV NS5B), radiolabeled primer (

    
    P-labeled), DNA/RNA template, and dNTP pools.
    
  • Reaction Setup:

    • Control: dATP, dGTP, dTTP, dCTP .

    • Experiment: dATP, dGTP, dTTP, 2'-Me-2'-dCTP .

  • Incubation: 30–60 minutes at 37°C.

  • Analysis: Denaturing Urea-PAGE (Polyacrylamide Gel Electrophoresis).

  • Expected Result:

    • Control: Full-length product (high molecular weight).

    • Experiment: A truncated band corresponding exactly to the position where Cytosine should be incorporated (

      
      ). If it were an obligate terminator, the band is at 
      
      
      
      . If it allows one more base before stalling (rare but possible), the band is at
      
      
      .
Protocol B: Steady-State Kinetics (

Determination)

Objective: To quantify the binding affinity relative to the natural substrate.

  • Method: Monitor polymerase activity (via pyrophosphate release or filter binding) at varying concentrations of 2'-Me-2'-dCTP while holding the natural dCTP constant, and vice versa.

  • Calculation: Use the Cheng-Prusoff equation or Lineweaver-Burk plots to determine

    
    .
    
  • Interpretation: A low

    
     (e.g., < 10 
    
    
    
    M) indicates potent inhibition.
Resistance Mechanisms

The primary mechanism of viral resistance to 2'-methyl nucleosides validates their binding site.

  • S282T Mutation (HCV NS5B): A serine-to-threonine mutation in the B-domain of the polymerase.

  • Mechanism: The Threonine side chain adds steric bulk to the nucleotide-binding pocket. This extra bulk specifically clashes with the 2'-methyl group of the drug, preventing it from binding, while still accommodating the smaller natural nucleotide. This "steric conflict" confirms that the 2'-methyl group is the determinant of pharmacological activity.

References
  • Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase Source: Antimicrobial Agents and Chemotherapy (ASM) URL:[Link]

  • Inhibition of Hepatitis C Virus RNA Replication by 2'-Modified Nucleoside Analogs Source: Journal of Biological Chemistry URL:[Link]

  • Mechanism of Action of Beta-D-2'-Deoxy-2'-Fluoro-2'-C-Methylcytidine Involves a Second Metabolic Pathway Source: PubMed (Antimicrob Agents Chemother) URL:[Link]

  • Role of a "Magic" Methyl: 2'-Deoxy-2'-α-F-2'-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Source: Journal of the American Chemical Society URL:[7][Link]

  • Mechanism of inhibition of DNA methyltransferases by cytidine analogs in cancer therapy Source: Cancer Biology & Therapy URL:[Link]

Sources

Exploratory

Technical Guide: Antiviral Efficacy and Mechanism of 2'-C-Methylcytidine (NM107) and Valopicitabine Targeting HCV

Executive Technical Summary This guide provides an in-depth analysis of 2'-C-methylcytidine (NM107) and its orally bioavailable prodrug Valopicitabine (NM283) . While often colloquially referred to in the context of "2'-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

This guide provides an in-depth analysis of 2'-C-methylcytidine (NM107) and its orally bioavailable prodrug Valopicitabine (NM283) . While often colloquially referred to in the context of "2'-methyl-2'-deoxy" modifications, NM107 is distinctively a ribonucleoside analogue. This distinction is critical because the Hepatitis C Virus (HCV) NS5B polymerase is an RNA-dependent RNA polymerase (RdRp) that specifically recognizes ribonucleoside triphosphates (NTPs) over 2'-deoxynucleoside triphosphates (dNTPs).

NM107 represents a foundational class of "2'-C-methyl" nucleoside inhibitors (NIs) that act as non-obligate chain terminators.[1] Although clinical development was halted due to gastrointestinal toxicity, the mechanistic insights from NM107—specifically its interaction with the NS5B active site and the selection of the S282T resistance mutation—remain a cornerstone for designing modern direct-acting antivirals (DAAs) like Sofosbuvir.

Nomenclature & Structural Clarification

Critical Distinction: Researchers must distinguish between "deoxy" and "methyl" modifications regarding HCV NS5B activity.

  • 2'-C-Methylcytidine (NM107): The active parent molecule.[1][2][3][4] It retains the 2'-hydroxyl (OH) group but adds a 2'-methyl group. The 2'-OH is essential for recognition by the viral RdRp, while the 2'-methyl group causes the steric clash that terminates RNA synthesis.

  • 2'-Methyl-2'-deoxycytidine: A theoretical analog lacking the 2'-OH. Pure deoxy-analogs are generally poor substrates for HCV NS5B (which prefers NTPs).

  • Valopicitabine (NM283): The 3'-O-L-valine ester prodrug of NM107, designed to enhance oral bioavailability via the PEPT1 transporter.

Molecular Mechanism of Action (MOA)

Intracellular Activation

NM107 (released from NM283) is an inactive prodrug that requires intracellular anabolic phosphorylation. Unlike many thymidine analogs, cytidine analogs typically rely on deoxycytidine kinase (dCK) or uridine-cytidine kinase (UCK) for the rate-limiting first phosphorylation step.

Interaction with NS5B Polymerase

Once converted to the triphosphate form (NM107-TP ), the molecule competes with endogenous CTP for incorporation into the nascent viral RNA strand.

  • Binding: NM107-TP binds to the NS5B active site.

  • Incorporation: The polymerase forms a phosphodiester bond.[1]

  • Chain Termination: The bulky 2'-methyl group imposes a steric clash with the incoming nucleotide in the active site, preventing further elongation.[1] This is termed "non-obligate" chain termination because the 3'-OH is present but functionally blocked by the steric hindrance of the adjacent methyl group.

Visualization: Activation & Termination Pathway

MOA_Pathway NM283 Valopicitabine (NM283) [Extracellular] NM283_Intra NM283 [Intracellular] NM283->NM283_Intra Cell Entry NM107 2'-C-Me-Cytidine (NM107) NM283_Intra->NM107 Esterases (Cleavage) NM107_MP NM107-MP (Monophosphate) NM107->NM107_MP dCK / UCK (Kinase) NM107_DP NM107-DP (Diphosphate) NM107_MP->NM107_DP NMP Kinase NM107_TP NM107-TP (Active Triphosphate) NM107_DP->NM107_TP NDP Kinase NS5B HCV NS5B Polymerase NM107_TP->NS5B Competitive Binding Term RNA Chain Termination NS5B->Term Steric Clash (2'-Methyl)

Caption: Figure 1. Metabolic activation pathway of Valopicitabine (NM283) to its active triphosphate form (NM107-TP), leading to NS5B inhibition.

Antiviral Efficacy Profile[5][6][7]

The following data summarizes the potency of NM107 and NM283 in standard HCV replicon assays (HuH-7 cells).

Table 1: In Vitro Antiviral Activity & Cytotoxicity
CompoundAssay SystemEC50 (µM)CC50 (µM)Selectivity Index (SI)
NM107 (Parent)HCV Replicon (GT 1b)1.2 – 2.5> 100> 40
NM283 (Prodrug)HCV Replicon (GT 1b)~2.0 - 5.0> 100> 20
NM107-TP NS5B Enzymatic Assay (IC50)3.8 ± 0.5N/AN/A
NM107-TP NS5B Ki (Inhibition Constant)1.6 ± 0.2N/AN/A

Data aggregated from Pierra et al. (2006) and Carroll et al. (2003).[5]

Resistance Profile: The S282T Mutation[6][11]

Resistance to 2'-C-methyl nucleosides is distinct from non-nucleoside inhibitors (NNIs).[6] The primary genetic barrier is high, requiring a specific mutation in the active site.

  • Key Mutation: S282T (Serine to Threonine at position 282 of NS5B).

  • Mechanism: Serine 282 is located in the B-loop of the active site. The mutation to Threonine introduces a methyl group (on the Threonine side chain) into the active site. This extra bulk creates a "steric gate" that specifically clashes with the 2'-methyl group of the inhibitor (NM107-TP) but accommodates the natural substrate (CTP) which lacks the 2'-methyl group.

  • Cross-Resistance: S282T confers cross-resistance to other 2'-C-methyl nucleosides (e.g., 2'-C-methyladenosine) but not to 2'-O-methyl or 4'-azido nucleosides.

  • Viral Fitness: The S282T mutant virus typically exhibits reduced replication fitness compared to the wild type (approx. 15-20% of WT efficiency), which explains why it is rarely seen as a pre-existing polymorphism.

Experimental Protocols

Protocol A: HCV Replicon Assay (Luciferase-based)

Objective: Determine EC50 of NM107/NM283 in HuH-7 cells harboring subgenomic HCV replicons.

  • Cell Culture: Maintain HuH-7 cells containing the HCV genotype 1b subgenomic replicon (e.g., Con1 strain) with a luciferase reporter (Luc-ubi-neo). Culture in DMEM with 10% FBS and 0.5 mg/mL G418 (to maintain replicon pressure).

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates (white opaque for luminescence). Crucial: Remove G418 during the assay to prevent interference.

  • Compound Treatment:

    • Prepare serial dilutions of NM107 (0.1 µM to 100 µM) in DMSO (final DMSO < 0.5%).

    • Add compounds 24 hours post-seeding.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout:

    • Aspirate media.

    • Add Luciferase Assay Reagent (e.g., Bright-Glo).

    • Measure luminescence using a microplate reader.

  • Analysis: Normalize RLU (Relative Light Units) to DMSO control (100%). Calculate EC50 using non-linear regression (4-parameter logistic curve).

Protocol B: In Vitro NS5B Polymerase Inhibition Assay

Objective: Determine Ki or IC50 of NM107-Triphosphate against purified NS5B.

  • Enzyme Prep: Use recombinant HCV NS5B (C-terminally truncated, Δ21 or Δ55) expressed in E. coli.

  • Reaction Mix:

    • Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, 25 mM KCl.

    • Template/Primer: Homopolymeric RNA template (Poly(rI)) with a biotinylated primer or heteropolymeric RNA (sym/sub).

    • Substrates: [α-33P]-CTP (tracer) and unlabeled CTP.

  • Inhibitor: Add NM107-TP (Triphosphate form is required; the nucleoside will not work in this cell-free assay) at varying concentrations (0.1 - 50 µM).

  • Initiation: Start reaction by adding NS5B (approx 50-100 nM). Incubate 1 hour at 30°C.

  • Termination: Stop reaction with cold 10% TCA (Trichloroacetic acid) containing pyrophosphate.

  • Quantification: Harvest precipitates onto glass fiber filters (GF/B), wash, and count in a scintillation counter.

  • Calculation: Plot % Activity vs. [Inhibitor]. Determine Ki using the Cheng-Prusoff equation if competitive inhibition is confirmed.

Visualization: Replicon Assay Workflow

Replicon_Workflow Step1 1. Cell Seeding (HuH-7 Replicon) -G418 Step2 2. Compound Addition (NM107 Serial Dilution) Step1->Step2 Step3 3. Incubation (72h @ 37°C) Step2->Step3 Step4 4. Lysis & Luciferase Reagent Addition Step3->Step4 Step5 5. Luminescence Measurement Step4->Step5 Step6 6. Data Analysis (EC50 Calculation) Step5->Step6

Caption: Figure 2. Step-by-step workflow for the HCV Replicon Luciferase Assay to determine antiviral EC50.

References

  • Pierra, C. et al. (2006). Synthesis and Pharmacokinetics of Valopicitabine (NM283), an Efficient Prodrug of the Potent Anti-HCV Agent 2'-C-Methylcytidine. Journal of Medicinal Chemistry. Link

  • Carroll, S. S. et al. (2003). Inhibition of Hepatitis C Virus RNA Replication by 2'-Modified Nucleoside Analogs. Journal of Biological Chemistry. Link

  • Coelmont, L. et al. (2006). Ribavirin antagonizes the in vitro anti-hepatitis C virus activity of 2'-C-methylcytidine, the active component of valopicitabine. Antimicrobial Agents and Chemotherapy.[7] Link

  • Migliaccio, G. et al. (2003). Characterization of Resistance to Non-obligate Chain-terminating Ribonucleoside Analogs that Inhibit Hepatitis C Virus Replication in Vitro. Journal of Biological Chemistry. Link

  • Gatsios, A. et al. (2020). HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. Frontiers in Cellular and Infection Microbiology. Link

Sources

Foundational

2'-Methyl-2'-deoxycytidine vs 5-methyl-2'-deoxycytidine (5-mC) distinction

The Critical Distinction: Epigenetic Marker vs. Antiviral Warhead Executive Summary In the precise landscape of nucleoside chemistry, the nomenclature "methyl-deoxycytidine" conceals a fundamental bifurcation in biologic...

Author: BenchChem Technical Support Team. Date: February 2026

The Critical Distinction: Epigenetic Marker vs. Antiviral Warhead

Executive Summary

In the precise landscape of nucleoside chemistry, the nomenclature "methyl-deoxycytidine" conceals a fundamental bifurcation in biological function. 5-methyl-2'-deoxycytidine (5-mC) is the "fifth base" of the human genome, a natural epigenetic modification located on the cytosine base that regulates gene expression without altering the sequence. Conversely, 2'-methyl-2'-deoxycytidine (2'-Me-dC) is a synthetic nucleoside analog where the methylation occurs on the sugar moiety. This sugar modification acts as a potent chain terminator and polymerase inhibitor, serving as the scaffold for a major class of antiviral therapeutics (e.g., anti-HCV agents).[1]

This guide delineates the structural, functional, and experimental distinctions between these two isomers, providing researchers with the causal logic required for rigorous experimental design.

Part 1: Structural Anatomy & Chemical Biology

The defining difference lies in the site of methylation , which dictates the molecule's interaction with polymerases and nucleic acid secondary structures.

Atom-Level Comparison
Feature5-methyl-2'-deoxycytidine (5-mC)2'-Methyl-2'-deoxycytidine (2'-Me-dC)
Methylation Site C5 position of the Pyrimidine Base C2' position of the Pentose Sugar
Chemical Class Natural Epigenetic MarkSynthetic Nucleoside Analog
Sugar Conformation Flexible (typically C2'-endo in B-DNA)Rigid/Locked (typically C3'-endo / North)
Base Pairing Standard Watson-Crick (Guanine)Standard Watson-Crick (Guanine)
Major Groove Effect Creates hydrophobic patch (recruits proteins)None (base is unmodified)
Polymerase Interaction Read-through (templating)Chain Termination / Inhibition
The "Sugar Pucker" Conformation Effect

As a Senior Application Scientist, it is critical to understand why 2'-Me-dC inhibits viral replication. It is not merely steric bulk; it is a conformational lock.

  • 5-mC: The methyl group on the base does not significantly alter the sugar pucker. 5-mC incorporated into DNA maintains the C2'-endo (South) conformation typical of B-form DNA.

  • 2'-Me-dC: The methyl group at the 2' position creates a steric conflict that forces the sugar ring into a C3'-endo (North) conformation. This mimics the geometry of A-form RNA. Viral RNA polymerases (like HCV NS5B) recognize this "RNA-like" shape and incorporate the analog, but the methyl group then sterically blocks the translocation step or the binding of the next nucleotide, causing non-obligate chain termination .

StructureFunction Start Deoxycytidine Analog Branch1 Methylation at C5 (Base) Start->Branch1 Branch2 Methylation at C2' (Sugar) Start->Branch2 Result1 5-methyl-2'-deoxycytidine (5-mC) Branch1->Result1 Result2 2'-Methyl-2'-deoxycytidine (2'-Me-dC) Branch2->Result2 Mech1 Maintains C2'-endo (South) B-DNA Helix Compatible Result1->Mech1 Mech2 Forces C3'-endo (North) A-Helix / RNA-like Rigid Result2->Mech2 Func1 Epigenetic Silencing (Hydrophobic Patch) Mech1->Func1 Func2 Viral Polymerase Inhibition (Chain Termination) Mech2->Func2

Caption: Structural divergence leading to distinct biological outcomes. 5-mC preserves DNA topology; 2'-Me-dC enforces an RNA-like sugar pucker preventing elongation.

Part 2: Mechanistic Divergence & Therapeutics

5-mC: The Epigenetic Regulator

5-mC is functionally "transparent" to the reading machinery of the ribosome but "opaque" to regulatory proteins.

  • Mechanism: The C5-methyl group projects into the major groove of the DNA helix. This creates a hydrophobic patch recognized by Methyl-CpG Binding Proteins (MBDs), which recruit histone deacetylases (HDACs) to condense chromatin and silence gene expression.

  • Therapeutic Relevance: 5-mC is a biomarker, not a drug. However, drugs like Decitabine (5-aza-2'-deoxycytidine) work by inhibiting the enzymes (DNMTs) that create 5-mC, thereby reactivating tumor suppressor genes.

2'-Me-dC: The Antiviral Warhead

2'-Me-dC and its derivatives (e.g., Valopicitabine/NM-283) are designed to fool viral polymerases.

  • Mechanism: The compound acts as a prodrug.[2][3] Intracellular kinases phosphorylate it to the triphosphate form (2'-Me-dCTP).

  • Selectivity: Human DNA polymerases generally reject 2'-modified nucleotides due to a "steric gate" residue that clashes with the 2'-methyl group. Viral RNA-dependent RNA polymerases (RdRp), such as HCV NS5B, lack this stringent gate and incorporate the analog. Once incorporated, the 2'-methyl group prevents the polymerase from translocating to the next base, terminating replication.

Part 3: Synthesis & Experimental Protocols

Chemical Synthesis (Vorbrüggen Glycosylation)

While 5-mC is readily available for solid-phase synthesis, 2'-Me-dC requires specialized synthesis to install the quaternary carbon at the 2' position.

Key Protocol Insight: The synthesis of 2'-C-methyl nucleosides often utilizes a modified Vorbrüggen coupling.

  • Sugar Preparation: Start with D-glucose or D-ribose to synthesize a 2-C-methyl-ribonolactone intermediate.[4][5]

  • Base Coupling: React the per-acylated 2-C-methyl sugar with silylated cytosine (using BSA) in the presence of a Lewis acid (TMSOTf or SnCl4).

  • Deprotection: Remove benzoyl/acetyl protecting groups using methanolic ammonia or sodium methoxide.

Protocol: Single Nucleotide Incorporation Assay

To experimentally distinguish the functional impact of 2'-Me-dC (termination) vs. 5-mC (read-through), use a Primer Extension Assay.

Objective: Determine if the analog acts as a chain terminator for a specific polymerase (e.g., HCV NS5B vs. Human Pol


).

Reagents:

  • Template/Primer: 20-mer RNA template annealed to a radiolabeled 10-mer DNA primer.

  • Enzyme: Purified recombinant Polymerase (e.g., HCV NS5B

    
    21).
    
  • Nucleotides: Standard dGTP, dATP, dTTP, and the test analog triphosphate (5-mC-TP or 2'-Me-dCTP).

Step-by-Step Workflow:

  • Annealing: Mix template and 5'-[

    
    -32P]-labeled primer (1:1 molar ratio) in annealing buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl). Heat to 95°C for 5 min, cool slowly to RT.
    
  • Reaction Assembly:

    • Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT.

    • Add 50 nM Enzyme.

    • Add 100 nM Template/Primer duplex.

  • Initiation: Start reaction by adding 50 µM of the test nucleotide (2'-Me-dCTP or 5-mC-TP).

    • Control: Use natural dCTP.

  • Incubation: Incubate at 30°C for defined timepoints (1, 5, 10, 30 min).

  • Quenching: Stop reaction with 2 volumes of loading buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue).

  • Analysis: Resolve products on a 20% polyacrylamide/7M urea sequencing gel.

  • Data Interpretation:

    • 5-mC-TP: Band shifts to n+1 position and continues if subsequent nucleotides are added (Read-through).

    • 2'-Me-dCTP: Band shifts to n+1 position and stalls even if next correct nucleotide is added (Termination).

AssayWorkflow Step1 1. Anneal Primer/Template Step2 2. Add Polymerase & Test Analog (TP) Step1->Step2 Branch Analog Type? Step2->Branch OutcomeA 5-mC-TP (Base Methylation) Branch->OutcomeA Natural Mimic OutcomeB 2'-Me-dCTP (Sugar Methylation) Branch->OutcomeB Steric Blocker ResultA Polymerase Continues (Full Length Product) OutcomeA->ResultA ResultB Polymerase Stalls (n+1 Termination Band) OutcomeB->ResultB

Caption: Logic flow for Single Nucleotide Incorporation Assay demonstrating the functional divergence of the two analogs.

References

  • Smith, Z. D., & Meissner, A. (2013). DNA methylation: roles in mammalian development. Nature Reviews Genetics. Link

  • Pierra, C., et al. (2006).[2] Synthesis and pharmacokinetics of valopicitabine (NM283), an efficient prodrug of the potent anti-HCV agent 2'-C-methylcytidine.[2] Journal of Medicinal Chemistry. Link

  • Murakami, E., et al. (2007). Mechanism of activation of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine and inhibition of hepatitis C virus NS5B RNA polymerase.[6][7][8] Antimicrobial Agents and Chemotherapy.[7] Link

  • Marquez, V. E., et al. (1996). Nucleosides with a Twist. Can Fixed Forms of Sugar Ring Pucker Influence Biological Activity in Nucleosides and Oligonucleotides? Journal of Medicinal Chemistry. Link

  • Eldrup, A. B., et al. (2004). Structure-activity relationship of purine ribonucleosides for inhibition of hepatitis C virus RNA-dependent RNA polymerase. Journal of Medicinal Chemistry. Link

Sources

Exploratory

Technical Guide: The Role of 2'-Methyl-2'-deoxycytidine in Nucleoside Analog Development

Executive Summary In the high-stakes landscape of antiviral drug discovery, the modification of the nucleoside sugar moiety at the 2'-position is a pivotal strategy. While 2'-C-methylcytidine (NM107) and its prodrug Valo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of antiviral drug discovery, the modification of the nucleoside sugar moiety at the 2'-position is a pivotal strategy. While 2'-C-methylcytidine (NM107) and its prodrug Valopicitabine established the efficacy of the "magic methyl" group in inhibiting RNA-dependent RNA polymerases (RdRp) of Flaviviridae (HCV, Dengue), the specific analog 2'-Methyl-2'-deoxycytidine (2'-Me-2'-dC) serves a distinct and critical role.

This guide analyzes 2'-Me-2'-dC not merely as a standalone therapeutic candidate, but as a foundational structural scaffold that informs the development of next-generation analogs (such as 2'-fluoro-2'-C-methyl derivatives like PSI-6130/Mericitabine). It dissects the structure-activity relationship (SAR), the specific kinase activation pathways that distinguish deoxy- from ribo-analogs, and the synthesis protocols required to access this chemical space.

Part 1: Structural Rationale & Conformational Locking

The introduction of a methyl group at the 2' position of the furanose ring induces profound steric and electronic effects. For researchers designing polymerase inhibitors, understanding the sugar pucker is non-negotiable.

The "Magic Methyl" Effect

Standard 2'-deoxycytidine exists in a dynamic equilibrium between C2'-endo (South) and C3'-endo (North) conformations.

  • 2'-C-Methylation: The bulky methyl group at the 2' position creates steric clash with the 3'-hydroxyl or the nucleobase, forcing the sugar ring into a rigid conformation.

  • Selectivity: This conformational lock often prevents the analog from being recognized by host DNA polymerases (reducing toxicity) while remaining a substrate for the more promiscuous viral polymerases (NS5B in HCV, Pol in HBV).

Ribo vs. Deoxy: The Target Dichotomy

A common failure mode in early development is mismatching the sugar scaffold with the viral target.

Feature2'-C-Methylcytidine (Ribo) 2'-Methyl-2'-deoxycytidine (Deoxy)
2' Substituents -CH₃, -OH-CH₃, -H
Primary Target RNA Viruses (HCV, Dengue, Zika)DNA Viruses (HBV) / Mechanistic Probes
Kinase Entry Uridine-Cytidine Kinase (UCK)Deoxycytidine Kinase (dCK)
Polymerase Preference NS5B (RdRp)Viral DNA Pol / Host Pol

Part 2: Mechanism of Action (MOA) & Metabolic Activation

For 2'-Me-2'-dC to function as a chain terminator, it must undergo tri-phosphorylation. The efficiency of the first step—mediated by host kinases—is the rate-limiting bottleneck.

The Kinase Cascade

Unlike its ribo-counterpart which utilizes UCK, 2'-Me-2'-dC relies on Deoxycytidine Kinase (dCK) . This distinction is critical because dCK expression varies significantly between tissues (high in lymphoid, lower in liver), affecting drug efficacy.

Diagram 1: Metabolic Activation Pathway The following diagram illustrates the divergent activation pathways for 2'-modified cytidine analogs.

KinasePathway Prodrug Prodrug (Valopicitabine/PSI-6130) Nucleoside_Ribo 2'-C-Me-Cytidine (Ribo) Prodrug->Nucleoside_Ribo Esterase Nucleoside_Deoxy 2'-Me-2'-deoxycytidine (Deoxy) Prodrug->Nucleoside_Deoxy Esterase MP_Ribo Ribo-MP Nucleoside_Ribo->MP_Ribo Phosphorylation MP_Deoxy Deoxy-MP Nucleoside_Deoxy->MP_Deoxy Phosphorylation TP_Active Active Triphosphate (Chain Terminator) MP_Ribo->TP_Active Kinase Cascade MP_Deoxy->TP_Active Kinase Cascade dCK dCK (Rate Limiting) dCK->MP_Deoxy UCK UCK UCK->MP_Ribo NMPK NMPK/NDPK NMPK->TP_Active

Caption: Divergent phosphorylation pathways. 2'-Me-2'-dC requires dCK for activation, whereas 2'-C-Me-Cytidine utilizes UCK. Both converge at the triphosphate stage for polymerase inhibition.

Part 3: Chemical Synthesis Protocol

Synthesizing 2'-Me-2'-dC is synthetically challenging due to the difficulty of installing a methyl group at the sterically crowded 2' position while managing the stereochemistry. The following protocol is adapted from the authoritative work of Li & Piccirilli (J. Org. Chem., 2003) and Clark et al. (J. Med. Chem., 2005).

Core Synthesis Workflow

Objective: Synthesis of 2'-deoxy-2'-C-methylcytidine from 1,2,3,5-tetra-O-benzoyl-2-C-methyl-β-D-ribofuranose.

Diagram 2: Synthesis Logic

Synthesis Start 1,3,5-Tri-O-benzoyl- 2-C-methyl-ribofuranose Step1 Step 1: Vorbrüggen Coupling (Silylated Cytosine + Lewis Acid) Start->Step1 Inter1 Protected 2'-C-Me-Cytidine Step1->Inter1 Step2 Step 2: Deoxygenation (Barton-McCombie) Or Fluorination (DAST) for analogs Inter1->Step2 Step3 Step 3: Deprotection (Methanolic Ammonia) Step2->Step3 Final 2'-Methyl-2'-deoxycytidine Step3->Final

Caption: Synthetic route to 2'-Me-2'-dC. Note that direct methylation of deoxy-sugars is difficult; the methyl is usually installed on the ribose before base coupling or deoxygenation.

Detailed Protocol (Self-Validating)
  • Starting Material: 1,2,3,5-tetra-O-benzoyl-2-C-methyl-β-D-ribofuranose.[1]

  • Base Coupling (Vorbrüggen):

    • Suspend N4-benzoylcytosine in HMDS/TMSCl. Reflux until clear (silylation).

    • React silylated base with the sugar in acetonitrile using TMSOTf (Lewis Acid) at 0°C to RT.

    • Validation: TLC (Hexane/EtOAc) should show disappearance of sugar. NMR should confirm

      
      -anomer.
      
  • Selective 2'-Deoxygenation (The Critical Step):

    • Note: To get the deoxy version from the ribo precursor, the 2'-OH must be removed. This is often done via a radical mechanism (Barton-McCombie) or by designing the starting sugar to be 2-deoxy-2-methyl initially (harder to control stereochemistry).

    • Alternative Route (Clark 2005): Many labs synthesize the 2'-fluoro analog (PSI-6130) using DAST on the 2'-OH. To get the 2'-H (deoxy), one typically starts with a 2-methyl-ribose and reduces the 2'-OH via a thiocarbonyl intermediate.

  • Deprotection:

    • Treat the protected nucleoside with methanolic ammonia (saturated) at RT for 24h.

    • Validation: LC-MS must show mass corresponding to 2'-Me-2'-dC (MW approx 241.2 Da).

Part 4: Toxicology & Safety (The Pol Screen)

The primary failure point for 2'-deoxy analogs is mitochondrial toxicity. Human DNA Polymerase


 (Pol 

) is responsible for mitochondrial DNA replication and is susceptible to inhibition by 2'-modified deoxy-nucleotides.[2]
Experimental Protocol: Mitochondrial Toxicity Assay

Purpose: Determine if 2'-Me-2'-dC inhibits mtDNA synthesis.

  • Cell Line: HepG2 cells (highly metabolically active).

  • Treatment: Incubate cells with 2'-Me-2'-dC at concentrations of 1, 10, 50, and 100

    
    M for 14 days.
    
  • Control: Include ddC (Zalcitabine) as a positive control for mtDNA depletion.[3]

  • Readout (qPCR):

    • Extract total DNA.

    • Perform qPCR for a mitochondrial gene (e.g., COXII) and a nuclear gene (e.g., GAPDH).

    • Calculate

      
      Ct.
      
  • Interpretation: A ratio of mtDNA/nDNA < 50% compared to vehicle control indicates significant mitochondrial toxicity.

Data Comparison Table: Toxicity Profiles

CompoundPol

Inhibition (

)
mtDNA Depletion (HepG2)Clinical Status
2'-Me-2'-dC ModerateYes (Dose dependent)Tool Compound
2'-C-Me-Cytidine LowLowPhase II (Valopicitabine - Discontinued due to GI issues)
PSI-6130 (2'-F) Very LowNegligiblePrecursor to Mericitabine
ddC (Zalcitabine) HighSevereFDA Approved (with Black Box Warning)

References

  • Li, N. S., & Piccirilli, J. A. (2003). Synthesis of the phosphoramidite derivative of 2'-deoxy-2'-C-beta-methylcytidine. The Journal of Organic Chemistry, 68(17), 6799–6802. Link

  • Clark, J. L., et al. (2005). Design, synthesis, and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methylcytidine, a potent inhibitor of hepatitis C virus replication.[4] Journal of Medicinal Chemistry, 48(17), 5504–5508. Link

  • Stuyver, L. J., et al. (2006). Inhibition of hepatitis C virus RNA-dependent RNA polymerase by 2'-C-methylcytidine triphosphate.[5][6][7] Antiviral Chemistry & Chemotherapy, 17(2), 79–87. Link

  • Arnold, J. J., et al. (2012). Sensitivity of mitochondrial transcription and resistance of RNA polymerase II dependent nuclear transcription to antiviral ribonucleosides. PLoS Pathogens, 8(11), e1003030. Link

  • Murakami, E., et al. (2007). Mechanism of activation of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine and inhibition of hepatitis C virus NS5B RNA polymerase.[5][6][8] Antimicrobial Agents and Chemotherapy, 51(2), 503–509. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Enzymatic Application of 2'-Methyl-2'-deoxycytidine 5'-triphosphate (2'-Me-dCTP)

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Modified nucleoside triphosphates are fundamental tools in molecular biology, d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Modified nucleoside triphosphates are fundamental tools in molecular biology, diagnostics, and the development of therapeutic agents. Among these, 2'-Methyl-2'-deoxycytidine 5'-triphosphate (2'-Me-dCTP) is a potent non-obligate chain terminator of viral RNA-dependent RNA polymerases (RdRp), making it a critical compound in antiviral research, particularly against viruses like Hepatitis C (HCV).[1][2][3] This document provides a comprehensive guide covering the chemical synthesis, purification, and analytical characterization of 2'-Me-dCTP. Furthermore, it details a step-by-step protocol for its application in an enzymatic assay using HCV NS5B polymerase as a model system, enabling researchers to reliably prepare and validate this key reagent for their experimental needs.

Introduction: The Significance of 2'-Methylated Nucleotides

The 2'-position of the ribose sugar is a key site for modification in the design of nucleoside analogues. The introduction of a methyl group at this position, as in 2'-Methyl-2'-deoxycytidine, creates a unique steric profile. While retaining the 3'-hydroxyl group necessary for phosphodiester bond formation, the 2'-methyl group prevents the viral polymerase from completing the subsequent nucleotide addition.[1][2]

When phosphorylated to its active triphosphate form (2'-Me-dCTP), the analogue is recognized and incorporated by viral polymerases, such as the HCV NS5B protein, into the nascent RNA strand. However, the presence of the 2'-methyl group sterically blocks the closure of the enzyme's active site required for the binding of the next incoming nucleoside triphosphate.[2] This effectively halts viral RNA replication, a mechanism known as non-obligate chain termination. This potent inhibitory action has established 2'-C-methylated nucleosides as a cornerstone of successful antiviral drugs.[1]

This guide provides the necessary protocols to synthesize high-purity 2'-Me-dCTP and functionally validate its inhibitory activity in a biochemical context.

Part I: Synthesis and Purification of 2'-Me-dCTP

The preparation of high-quality 2'-Me-dCTP is a multi-step process involving the initial synthesis of the nucleoside followed by its conversion to the 5'-triphosphate and subsequent purification.

Synthesis of 2'-Methyl-2'-deoxycytidine Nucleoside

The synthesis of the base nucleoside, 2'-Methyl-2'-deoxycytidine, is a complex organic chemistry procedure. An efficient route has been described starting from 1,2,3,5-tetra-O-benzoyl-2-C-beta-methylribofuranose.[4] For laboratories not equipped for multi-step organic synthesis, high-purity 2'-Methyl-2'-deoxycytidine can be procured from specialized chemical suppliers. The quality of this starting material is paramount for the success of the subsequent phosphorylation step.

Triphosphorylation via the Ludwig-Eckstein Method

The conversion of the nucleoside to its 5'-triphosphate is the most critical step. Among the various available methods, the "one-pot, three-step" Ludwig-Eckstein protocol is widely regarded as the most reliable for modified nucleosides.[5][6][7]

Causality of Method Choice: The Ludwig-Eckstein method is preferred over older techniques like the Yoshikawa protocol for several reasons. It involves the phosphorylation of a 3'-O-protected nucleoside, which ensures regioselective reaction at the 5'-hydroxyl group. This significantly reduces the formation of undesired by-products (e.g., 2',5'- or 3',5'-diphosphates), which in turn drastically simplifies the subsequent HPLC purification.[6]

The workflow for this synthesis is depicted below.

Synthesis_Workflow cluster_synthesis Part 1: Synthesis cluster_purification Part 2: Purification & QC NUC 2'-Me-2'-deoxycytidine (3'-OH Protected) INT1 5'-Phosphite Intermediate NUC->INT1 1. Salicyl Phosphorochlorite INT2 Cyclic Phosphite Intermediate INT1->INT2 2. Pyrophosphate NTP_crude Crude 2'-Me-dCTP INT2->NTP_crude 3. Oxidation & Hydrolysis HPLC RP-HPLC Purification NTP_crude->HPLC FRACT Collect Pure Fractions HPLC->FRACT QC QC Analysis (NMR, MS, HPLC) FRACT->QC NTP_pure Pure 2'-Me-dCTP QC->NTP_pure

Figure 1: General workflow for the synthesis and purification of 2'-Me-dCTP.

Protocol 1: Triphosphorylation of 3'-O-Acetyl-2'-Methyl-2'-deoxycytidine

This protocol is adapted from the general Ludwig-Eckstein method and should be performed by personnel trained in synthetic organic chemistry in a fume hood with appropriate personal protective equipment.

  • Protection: Start with 3'-O-acetyl-protected 2'-Methyl-2'-deoxycytidine to ensure regioselectivity.

  • Activation: Dissolve the protected nucleoside in a dry solvent (e.g., pyridine/dioxane). Cool the solution to 4°C. Add 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (salicyl phosphorochlorite). The reaction generates a 5'-phosphite intermediate. Progress can be monitored by ³¹P-NMR.

  • Cyclization: In the same pot, add a solution of bis(tributylammonium) pyrophosphate in dry DMF. This reacts with the intermediate to form a key cyclic phosphite species.[5]

  • Oxidation & Hydrolysis: Oxidize the cyclic intermediate using an oxidizing agent (e.g., iodine in pyridine/water). This converts the phosphite to a phosphate.

  • Deprotection & Hydrolysis: The reaction is quenched, and subsequent hydrolysis (e.g., with aqueous ammonia) cleaves the protecting groups and opens the cyclic triphosphate to yield the final 2'-Me-dCTP product.

  • Workup: The crude product is typically precipitated from the reaction mixture.

Purification by Reverse-Phase HPLC

Due to the polycharged and relatively unstable nature of nucleoside triphosphates, purification is challenging.[5] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for achieving high purity.[8][9]

Protocol 2: RP-HPLC Purification

  • Sample Preparation: Dissolve the crude, precipitated 2'-Me-dCTP in Mobile Phase A.

  • Chromatography: Inject the sample onto a preparative C18 HPLC column.

  • Elution: Elute the compound using a linear gradient of Mobile Phase B into Mobile Phase A. The triphosphate, being more retained than the mono- and di-phosphate by-products, will elute last.

  • Fraction Collection: Collect fractions corresponding to the major peak, monitoring absorbance at ~271 nm (the λmax for cytidine).

  • Buffer Removal: Combine the pure fractions and remove the volatile TEAB buffer and solvent via lyophilization. The final product is typically a white, fluffy solid (triethylammonium salt).

ParameterRecommended Condition
Column Preparative Reverse-Phase C18, 5-10 µm particle size
Mobile Phase A 50-100 mM Triethylammonium bicarbonate (TEAB), pH 7.5-8.0
Mobile Phase B 50-100 mM TEAB in 50% Acetonitrile / 50% Water
Gradient e.g., 0-50% Mobile Phase B over 40 minutes
Flow Rate Dependent on column diameter (e.g., 5-15 mL/min)
Detection UV at 271 nm
Table 1: Typical RP-HPLC conditions for 2'-Me-dCTP purification.

Part II: Quality Control and Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and concentration of the final product before its use in sensitive enzymatic assays.

QC_Workflow cluster_qc Quality Control Analysis cluster_tests Analytical Methods PRODUCT Purified 2'-Me-dCTP HPLC Purity Check (Analytical RP-HPLC) PRODUCT->HPLC MS Identity Confirmation (Mass Spectrometry) PRODUCT->MS NMR Structural Verification (¹H and ³¹P NMR) PRODUCT->NMR MOA_Diagram cluster_step1 Step 1: Incorporation cluster_step2 Step 2: Chain Termination cluster_result Result P NS5B Polymerase RNA_T RNA Template/Primer Me_dCTP 2'-Me-dCTP Me_dCTP->P Incorporation P_RNA_Me NS5B-RNA-2'-Me-dCMP Complex Me_dCTP->P_RNA_Me BLOCK Steric Clash (2'-Me group) TERMINATION RNA Synthesis Halted P_RNA_Me->TERMINATION Next_NTP Next NTP Next_NTP->BLOCK Binding Prevented BLOCK->P_RNA_Me Active Site Closure Blocked

Figure 3: Mechanism of non-obligate chain termination by 2'-Me-dCTP.

Experimental Protocol

This protocol involves the use of radioactivity. All work must be performed in a designated area by trained personnel following institutional radiation safety guidelines.

Reagents & Materials:

ComponentStock ConcentrationFinal Concentration
HEPES or Tris-HCl, pH 7.5-8.01 M20-50 mM
MnCl₂ or MgCl₂100 mM1.5-5 mM
DTT100 mM1 mM
KCl or Ammonium Acetate1 M10-100 mM
ATP, GTP, UTP Mix10 mM each250-500 µM each
CTP (cold)1 mM200 nM
[α-³³P]-CTP (3000 Ci/mmol)10 µCi/µL~5 nM (0.6 µCi)
RNA Template/Primer100 ng/µL~4 ng/µL
HCV NS5B Polymerase (∆21)1 µM25 nM
2'-Me-dCTP Inhibitor10 mM (in DMSO)Variable (e.g., 0-100 µM)
Table 3: Reagent setup for a typical HCV NS5B polymerase assay.
[10][11]
Procedure:
  • Inhibitor Dilution: Prepare a serial dilution of 2'-Me-dCTP in 100% DMSO. A typical starting range for an IC₅₀ determination would be from 1 mM down to 10 nM.

  • Reaction Master Mix: Prepare a master mix containing buffer, salts, DTT, and the RNA template.

  • Plate Setup: In a 96-well plate, add the following in order:

    • Master Mix.

    • Diluted 2'-Me-dCTP inhibitor or DMSO for control wells (final DMSO concentration should be ≤1%).

    • HCV NS5B enzyme.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation: Start the reaction by adding a nucleotide mix containing ATP, GTP, UTP, cold CTP, and the radioactive [³³P]-CTP.

  • Incubation: Incubate the reaction for 60 minutes at 30°C.

  • Quenching: Stop the reaction by adding an excess of cold EDTA solution.

  • Detection:

    • Transfer the quenched reaction mixture to a filter plate (e.g., glass fiber filter).

    • Wash the filter multiple times with a wash buffer (e.g., sodium phosphate with pyrophosphate) to remove unincorporated [³³P]-CTP.

    • Dry the filter plate completely.

    • Add scintillation fluid to each well and count the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of 2'-Me-dCTP relative to the DMSO-only control.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a dose-response curve (sigmoidal, variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Conclusion

This application note provides a comprehensive framework for the successful preparation, purification, and characterization of 2'-Methyl-2'-deoxycytidine 5'-triphosphate. By following the detailed protocols, researchers can produce a high-purity, well-characterized reagent. The included enzymatic assay protocol offers a robust method to validate the biological activity of the synthesized compound, enabling its confident use in antiviral drug discovery and mechanistic studies of viral polymerases. The principles outlined herein are foundational for any laboratory working with modified nucleotides as tools to probe and inhibit enzymatic processes.

References

  • Frontiers in Chemistry. (2016, May 3). Modified Nucleoside Triphosphates for In-vitro Selection Techniques. [Link]

  • Molecules. (2015). Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids. Published by MDPI. [Link]

  • Journal of Visualized Experiments. (2014, April 3). Nucleoside Triphosphates - From Synthesis to Biochemical Characterization. [Link]

  • Molecules. (2024, August 30). Synthesis and Properties of α-Phosphate-Modified Nucleoside Triphosphates. Published by MDPI. [Link]

  • PLoS ONE. (2016, February 4). Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. [Link]

  • The Journal of Organic Chemistry. (2003, August 22). Synthesis of the phosphoramidite derivative of 2'-deoxy-2'-C-beta-methylcytidine. [Link]

  • CRC Press. (2000). Nucleoside Triphosphates Analogs. In Modified Nucleosides. [Link]

  • The Royal Society of Chemistry. (2017). Modified Nucleoside Triphosphates Exist in Mammals. [Link]

  • PLoS One. (2014, January 9). Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors. [Link]

  • ResearchGate. (n.d.). Ludwig-Eckstein synthetic approach. [Link]

  • Nucleic Acids Research. (2005, March 1). Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate. [Link]

  • Journal of Medicinal Chemistry. (2006, January 14). SAR and Mode of Action of Novel Non-Nucleoside Inhibitors of Hepatitis C NS5b RNA Polymerase. [Link]

  • NATAP.org. (2007, September). Discovery of a novel class of Hepatitis C Polymerase Inhibitors. [Link]

  • JoVE (Journal of Visualized Experiments). (2022, September 15). Nucleoside Triphosphates - From Synthesis To Biochemical Characterization l Protocol Preview. [Link]

  • ResearchGate. (n.d.). Reversed-phase (RP) HPLC purification conditions for modified nucleotide triphosphates. [Link]

  • Molecules. (2021, April 13). Synthesis of polyanionic C5-modified 2'-deoxyuridine and 2'-deoxycytidine-5'-triphosphates and their properties as substrates for DNA polymerases. Published by MDPI. [Link]

  • Semantic Scholar. (n.d.). Synthesis and Multiple Incorporations of 2'-O-Methyl-5. [Link]

  • J-STAGE. (1969). Synthesis of 2'-O-Methyluridine, 2'-O-Methylcytidine and Their Relating Compounds. [Link]

  • Journal of Biological Chemistry. (2019, November 8). 2′-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase. [Link]

  • Antimicrobial Agents and Chemotherapy. (2007, October). 2′-Deoxy-2′-fluoro-2′-C-methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. [Link]

  • University of Cambridge Apollo Repository. (2017). Synthesis and multiple incorporations of 2-O-methyl-5-hydroxymethylcytidine, 5-hydroxymethylcytidine and 5-formylcytidine into RNA. [Link]

  • Nucleosides, Nucleotides & Nucleic Acids. (2003). Commercial-scale synthesis of protected 2'-deoxycytidine and cytidine nucleosides. [Link]

  • Molecules. (2025, August 20). Cytidine and dCMP Deaminases—Current Methods of Activity Analysis. Published by MDPI. [Link]

  • FEBS Open Bio. (2023). Non-canonical nucleosides: Biomimetic triphosphorylation, incorporation into mRNA and effects on translation and structure. [Link]

  • ResearchGate. (n.d.). Synthesis and 31P NMR spectra of the modified nucleoside triphosphates. [Link]

  • PubMed. (2019, November 8). 2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase. [Link]

  • Molecules. (2016). High Performance Liquid Chromatography Separation of Epigenetic Cytosine Variants. Published by MDPI. [Link]

  • Molecules. (2021, February 16). The Enzyme-Modified Neutral Comet (EMNC) Assay for Complex DNA Damage Detection. Published by MDPI. [Link]

  • Analytical Biochemistry. (1998, June 1). Palindromic oligonucleotide-directed enzymatic determination of 2'-deoxythymidine 5'-triphosphate and 2'-deoxycytidine 5'. [Link]

  • Chemical Science. (2017). Modified nucleoside triphosphates exist in mammals. Published by The Royal Society of Chemistry. [Link]

  • NAR Molecular Medicine. (2025, August 11). Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine. Published by Oxford Academic. [Link]

  • Antimicrobial Agents and Chemotherapy. (2006, November). Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. [Link]

  • ResearchGate. (n.d.). High-performance liquid chromatography determination of 5-methyl-2'-deoxycytidine, 2'-deoxycytidine, and other deoxynucleosides and nucleosides in DNA digests. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Oligonucleotides dt 5 mer on BIST A Column. [Link]

  • Journal of the American Chemical Society. (2022, August 3). Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects. [Link]

  • Journal of the American Chemical Society. (2022, August 3). Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects. [Link]

  • Chemistry – A European Journal. (2021). Selective Phosphorylation of RNA- and DNA-Nucleosides under Prebiotically Plausible Conditions. Published by Wiley-VCH. [Link]

  • Semantic Scholar. (n.d.). Quantification of 5-methyl-2'-deoxycytidine in the DNA. [Link]

Sources

Application

Using 2'-Methyl-2'-deoxycytidine in Hepatitis C replicon assays

Application Note: Profiling NS5B Polymerase Selectivity and Mitochondrial Safety using 2'-Methyl-2'-deoxycytidine in HCV Replicon Systems Abstract & Scope This application note details the experimental protocols for eval...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Profiling NS5B Polymerase Selectivity and Mitochondrial Safety using 2'-Methyl-2'-deoxycytidine in HCV Replicon Systems

Abstract & Scope

This application note details the experimental protocols for evaluating 2'-Methyl-2'-deoxycytidine (2'-Me-2'-dC) within Hepatitis C Virus (HCV) replicon systems. While 2'-C-methylcytidine (NM-107) is a potent ribonucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, its 2'-deoxy analog (2'-Me-2'-dC) serves a critical role in drug discovery as a mechanistic probe for polymerase selectivity .

This guide addresses two critical questions in nucleoside analog development:

  • Sugar Selectivity: Does the viral polymerase (NS5B) discriminate against the deoxy-sugar moiety?

  • Mitochondrial Liability: Does the compound act as a substrate for human mitochondrial DNA polymerase

    
     (Pol 
    
    
    
    ), leading to mitochondrial toxicity?

Mechanistic Background

Mechanism of Action & Activation

To inhibit viral replication, 2'-Me-2'-dC must be phosphorylated to its active triphosphate form by cellular kinases. Unlike its ribonucleoside counterpart (which uses Uridine-Cytidine Kinase, UCK), 2'-Me-2'-dC is processed by the Deoxycytidine Salvage Pathway .

  • Activation: 2'-Me-2'-dC

    
     Monophosphate (via dCK ) 
    
    
    
    Diphosphate
    
    
    Triphosphate.[1]
  • Target Interaction: The triphosphate competes with natural dCTP (for host polymerases) or CTP (for viral RdRp).

  • Selectivity: HCV NS5B is an RNA polymerase and typically discriminates against deoxy-nucleotides. Therefore, 2'-Me-2'-dC is expected to show significantly higher

    
     values than 2'-C-methylcytidine, serving as a negative control for target specificity.
    
Pathway Visualization

ActivationPathway Compound 2'-Me-2'-dC (Extracellular) CellEntry Cell Entry (hENT/hCNT) Compound->CellEntry MP Monophosphate (2'-Me-2'-dC-MP) CellEntry->MP dCK (Deoxycytidine Kinase) TP Triphosphate (Active Metabolite) MP->TP CMPK / NDK NS5B HCV NS5B (Viral RdRp) TP->NS5B Low Affinity PolGamma Pol Gamma (Mitochondrial) TP->PolGamma High Affinity (Competition w/ dCTP) ViralInhib Weak/No Inhibition (Sugar Discrimination) NS5B->ViralInhib MitoTox Potential Toxicity (mtDNA Depletion) PolGamma->MitoTox

Caption: Metabolic activation of 2'-Me-2'-dC via the deoxycytidine salvage pathway and its divergent effects on viral vs. host polymerases.

Materials & Preparation

Compound Handling
  • Compound: 2'-Methyl-2'-deoxycytidine (Purity >98% by HPLC).

  • Solvent: Dimethyl sulfoxide (DMSO), cell-culture grade.

  • Stock Solution: Prepare a 10 mM or 20 mM stock in 100% DMSO. Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Storage: -20°C (stable for 6 months) or -80°C (long term).

Cell Lines
  • Efficacy Assay: Huh-7.5 cells harboring a subgenomic HCV replicon (Genotype 1b Con1 or 1a H77) containing a Firefly Luciferase (Luc) or Beta-lactamase reporter.

  • Toxicity Assay: HepG2 or PC-3 cells (highly dependent on mitochondrial respiration).

Protocol A: HCV Replicon Antiviral Assay (Luciferase Readout)

Objective: Determine the


 (Effective Concentration 50%) of 2'-Me-2'-dC.
Step-by-Step Methodology
  • Cell Seeding (Day 0):

    • Harvest Huh-7 replicon cells in exponential growth phase.

    • Resuspend in DMEM + 10% FBS (without selection antibiotics like G418).

    • Plate 5,000 to 10,000 cells/well in a white-walled, clear-bottom 96-well plate.

    • Incubate for 24 hours at 37°C, 5%

      
      .
      
  • Compound Treatment (Day 1):

    • Dilution Plate: Prepare a 3-fold serial dilution of 2'-Me-2'-dC in DMEM.

      • Top Concentration: Start high (e.g., 100 µM) to detect weak activity.

      • Range: 8–10 points (100 µM

        
         0.04 µM).
        
    • Controls:

      • Positive Control:[2] Sofosbuvir or 2'-C-methylcytidine (NM-107) (Expected

        
        ).
        
      • Vehicle Control: 0.5% DMSO (Max).

    • Add 100 µL of diluted compound to the cell plates.

  • Incubation (Days 1–4):

    • Incubate plates for 72 hours at 37°C. (72h is required to observe the decay of the stable replicon RNA/protein).

  • Readout (Day 4):

    • Remove media.

    • Add Luciferase Lysis Buffer (e.g., Bright-Glo™ or equivalent).

    • Incubate for 5 minutes at room temperature.

    • Measure luminescence using a microplate luminometer.[3]

  • Cytotoxicity Counter-Screen (Parallel Plate):

    • Run an identical plate treated with MTS or Resazurin (CellTiter-Blue) to determine cell viability (

      
      ). Crucial:  An antiviral effect is only valid if the compound is not killing the host cells.
      

Protocol B: Mitochondrial Toxicity Assessment

Objective: Since 2'-Me-2'-dC is a deoxy-analog, it poses a risk of inhibiting mitochondrial DNA (mtDNA) synthesis. This assay measures mtDNA depletion.

Step-by-Step Methodology
  • Long-Term Exposure:

    • Seed HepG2 cells in 6-well plates.

    • Treat with 2'-Me-2'-dC at

      
       and 
      
      
      
      for 14 days .
    • Passage cells every 3–4 days, maintaining drug pressure.

  • DNA Extraction:

    • Harvest cells and extract Total DNA using a standard genomic DNA kit.

  • qPCR Analysis (mtDNA vs nDNA):

    • Perform qPCR using primers for a mitochondrial gene (e.g., COX2 or ND1) and a nuclear housekeeping gene (e.g., GAPDH or ACTB).

    • Calculate the ratio of mtDNA/nDNA relative to the DMSO control.

Table 1: Primer Sequences for Toxicity Profiling

Target Gene Primer Sequence (5' -> 3')
Mitochondrial ND1 (F) CCCTAAAACCCGCCACATCT
Mitochondrial ND1 (R) GAGCGATGGTGAGAGCTAAGGT
Nuclear GAPDH (F) CCCCCACCACACTGAATCTC

| Nuclear | GAPDH (R) | GCCCCTCCCCTCTTCAAG |

Data Analysis & Interpretation

Calculating and

Use non-linear regression (4-parameter logistic fit) to analyze the data.



  • X: Log of concentration.

  • Y: Normalized Luciferase Signal (% of DMSO control).

Interpreting Selectivity

The utility of 2'-Me-2'-dC is defined by its Selectivity Index (SI) and its comparison to the ribo-analog.

Parameter2'-Me-2'-dC (Deoxy)2'-Me-C (Ribo / NM-107)Interpretation
HCV

High (>50 µM)Low (0.1 - 2.0 µM)NS5B requires 2'-OH for efficient incorporation.
Mitochondrial Tox High Risk (mtDNA depletion)Low RiskDeoxy analogs compete with dNTPs for Pol

.
Kinase Pathway dCK (Saturable)UCK (High Capacity)Different activation bottlenecks.
Troubleshooting
  • High Background in qPCR: Ensure primers do not amplify nuclear pseudogenes (Numts).

  • Inconsistent

    
    :  Check DMSO concentration. >0.5% DMSO can inhibit HCV replication independently of the drug.
    

Experimental Workflow Diagram

Workflow cluster_0 Efficacy (Antiviral) cluster_1 Toxicity (Viability) Cells Huh-7 Replicon Cells Incubation 72h Incubation 37°C, 5% CO2 Cells->Incubation Compound 2'-Me-2'-dC (Serial Dilution) Compound->Incubation Lysis Cell Lysis (Bright-Glo) Incubation->Lysis MTS Add MTS/MTT Reagent Incubation->MTS Readout1 Luciferase Signal (Replication) Lysis->Readout1 Readout2 Absorbance 490nm (Metabolism) MTS->Readout2

Caption: Parallel workflow for simultaneous assessment of antiviral efficacy (Luciferase) and host cell cytotoxicity (MTS).

References

  • Carroll, S. S., et al. (2003). Inhibition of Hepatitis C Virus RNA Replication by 2'-Modified Nucleoside Analogs. The Journal of Biological Chemistry, 278, 11979-11984.

  • Murakami, E., et al. (2007). Mechanism of Activation of β-D-2'-Deoxy-2'-Fluoro-2'-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase.[1] Antimicrobial Agents and Chemotherapy, 51(2), 503–509. [1]

  • Lohmann, V., et al. (1999). Replication of Subgenomic Hepatitis C Virus RNAs in a Hepatoma Cell Line.[4] Science, 285(5424), 110-113.

  • Arnold, J. J., et al. (2012). Sensitivity of Mitochondrial Transcription and Replication to Nucleoside Analog Inhibitors. Antiviral Research, 96(2), 169-178.

Sources

Method

Dosage and IC50 determination of 2'-Methyl-2'-deoxycytidine in Huh-7 cells

Application Notes & Protocols Topic: Determination of Dosage and IC50 for 2'-Methyl-2'-deoxycytidine in Huh-7 Cells Audience: Researchers, scientists, and drug development professionals. Abstract 2'-Methyl-2'-deoxycytidi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Determination of Dosage and IC50 for 2'-Methyl-2'-deoxycytidine in Huh-7 Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

2'-Methyl-2'-deoxycytidine (also known as 2'-C-Methylcytidine, 2'-C-MC) is a potent nucleoside analog with significant antiviral activity, particularly against RNA viruses like the Hepatitis C Virus (HCV).[1][2] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[2][3] This document provides a comprehensive guide for researchers to determine the half-maximal inhibitory concentration (IC50) of 2'-C-MC in the human hepatocellular carcinoma cell line, Huh-7. The Huh-7 cell line is a cornerstone model in HCV research due to its high permissiveness to viral replication.[4][5] We present a detailed, step-by-step protocol using the robust and widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay to assess cell viability and thereby calculate the compound's cytotoxic IC50. This guide is designed to ensure scientific integrity by explaining the causality behind experimental choices and providing a self-validating protocol structure.

Scientific Background & Mechanism of Action

Understanding the mechanism of 2'-C-MC is fundamental to designing a robust experiment. As a nucleoside analog, 2'-C-MC itself is not the active inhibitor. It must first be anabolized within the host cell to its active triphosphate form.[6]

The key steps are:

  • Cellular Uptake: 2'-C-MC enters the Huh-7 cell.

  • Phosphorylation Cascade: Host cell kinases, such as deoxycytidine kinase, phosphorylate 2'-C-MC sequentially into its monophosphate, diphosphate, and finally, its active 5'-triphosphate form (2'-C-MC-TP).[6][7]

  • Polymerase Inhibition: The viral RNA-dependent RNA polymerase (NS5B in the case of HCV) mistakenly recognizes 2'-C-MC-TP as a natural cytidine triphosphate.[8]

  • Chain Termination: The NS5B polymerase incorporates 2'-C-MC-monophosphate into the nascent viral RNA strand. The 2'-methyl group on the ribose sugar sterically hinders the formation of the next phosphodiester bond, causing premature termination of RNA chain elongation.[3][9] This effectively halts viral replication.

This process is visualized in the diagram below.

G cluster_cell Huh-7 Cell Cytoplasm cluster_virus Viral Replication Complex (HCV) Compound 2'-C-MC (Prodrug) MP 2'-C-MC-Monophosphate Compound->MP Deoxycytidine Kinase (dCK) DP 2'-C-MC-Diphosphate MP->DP UMP-CMP Kinase TP 2'-C-MC-Triphosphate (Active Drug) DP->TP Nucleoside Diphosphate Kinase NS5B NS5B Viral Polymerase TP->NS5B Growing_RNA Nascent RNA Strand NS5B->Growing_RNA Incorporation RNA_template Viral RNA Template RNA_template->NS5B Termination RNA Chain TERMINATION Growing_RNA->Termination Extracellular Extracellular 2'-C-MC Extracellular->Compound Uptake

Caption: Mechanism of 2'-C-MC antiviral action in Huh-7 cells.

Materials and Reagents

Proper preparation and quality of materials are critical for reproducible results.

Category Item Notes
Cell Line Huh-7 (Human Hepatocellular Carcinoma)Obtain from a reputable cell bank (e.g., ATCC, JCRB).
Compound 2'-Methyl-2'-deoxycytidine (2'-C-MC)High purity grade (>98%).
Media & Reagents Dulbecco's Modified Eagle Medium (DMEM)High glucose formulation.[10][11]
Fetal Bovine Serum (FBS)Heat-inactivated, quality-tested.
Penicillin-Streptomycin (100X)For contamination prevention.
Trypsin-EDTA (0.25%)For cell detachment.[11]
Phosphate-Buffered Saline (PBS)pH 7.4, sterile.
Dimethyl Sulfoxide (DMSO)Cell culture grade, for dissolving the compound.
Assay Reagents MTT Reagent(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Prepare a 5 mg/mL stock in sterile PBS.[12]
Solubilization Solution100% DMSO is commonly used and effective.[13]
Equipment Class II Biosafety CabinetFor sterile cell culture work.
CO2 IncubatorMaintained at 37°C, 5% CO2, and >95% humidity.[10]
Inverted MicroscopeFor monitoring cell health and confluency.
CentrifugeFor pelleting cells during passaging.
96-well flat-bottom cell culture platesSterile, tissue-culture treated.
Multichannel Pipettes and Sterile TipsFor accurate and efficient liquid handling.
Microplate ReaderCapable of measuring absorbance at 570 nm.[14]

Experimental Protocols

Protocol 1: Huh-7 Cell Culture and Maintenance

Rationale: Consistent and healthy cell cultures are the foundation of a reliable assay. Huh-7 cells should be maintained in their logarithmic growth phase and not allowed to exceed 90% confluency, as over-confluency can alter their metabolic rate and response to treatment.[10]

Step-by-Step Method:

  • Culture Medium: Prepare complete growth medium consisting of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[10][11]

  • Incubation: Culture cells in T-75 flasks at 37°C in a humidified, 5% CO2 incubator.

  • Monitoring: Observe cells daily under an inverted microscope. Healthy Huh-7 cells exhibit an epithelial-like morphology.[4]

  • Medium Change: Refresh the culture medium every 2-3 days.[10]

  • Passaging (Subculturing):

    • When cells reach 80-90% confluency, aspirate the old medium.

    • Wash the cell monolayer once with 5 mL of sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C, or until cells detach.[10]

    • Neutralize the trypsin by adding 6-8 mL of complete growth medium.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh medium.

    • Split the cells at a ratio of 1:8 to 1:12 into new flasks.[11]

Caption: Workflow for routine passaging of Huh-7 cells.

Protocol 2: Preparation of 2'-C-MC Stock and Working Solutions

Rationale: Accurate preparation of the test compound is crucial for a valid dose-response curve. Using DMSO as a solvent is common, but its concentration must be kept low (<0.5%) and constant across all wells to avoid solvent-induced cytotoxicity.[12]

Step-by-Step Method:

  • Stock Solution (e.g., 20 mM): Weigh the required amount of 2'-C-MC powder and dissolve it in cell-culture grade DMSO to create a high-concentration primary stock. For example, to make a 20 mM stock of 2'-C-MC (MW: 257.24 g/mol ), dissolve 2.57 mg in 500 µL of DMSO. Vortex thoroughly. Store at -20°C.

  • Serial Dilutions: On the day of the experiment, prepare serial dilutions of the compound in complete growth medium.

    • Create an intermediate stock at twice the highest desired final concentration (e.g., 200 µM for a final concentration of 100 µM).

    • Perform a 2-fold or 3-fold serial dilution series in a separate 96-well plate or microcentrifuge tubes to cover a broad concentration range (e.g., 100 µM down to ~0.1 µM). This allows for the determination of the IC50 even if its value is unknown.

Protocol 3: MTT Assay for IC50 Determination

Rationale: The MTT assay measures the activity of mitochondrial dehydrogenases, which is proportional to the number of living, metabolically active cells. This allows for a quantitative assessment of cell viability after treatment with 2'-C-MC.

Step-by-Step Method:

  • Cell Seeding:

    • Trypsinize and count healthy Huh-7 cells.

    • Dilute the cell suspension to a density of 1.0 x 10^5 cells/mL in complete growth medium.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into the inner 60 wells of a 96-well plate.

    • Expert Tip: Add 200 µL of sterile PBS to the outer perimeter wells to minimize evaporation from the experimental wells (the "edge effect").

  • Cell Adhesion: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume logarithmic growth.

  • Compound Treatment:

    • After 24 hours, carefully aspirate the medium.

    • Add 100 µL of the prepared 2'-C-MC serial dilutions to the appropriate wells.

    • Include "untreated" control wells (medium only) and "solvent" control wells (medium with the same final DMSO concentration as the highest drug concentration).

  • Incubation: Incubate the plate for a defined period, typically 48 or 72 hours, to allow the compound to exert its cytotoxic effects.[12][15]

  • MTT Addition:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[14]

    • Return the plate to the incubator for 2-4 hours. Observe the formation of purple formazan crystals in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from all wells without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[13]

    • Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete solubilization.[12]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise from cell debris.[12]

G A Seed 10,000 Huh-7 cells/well in 96-well plate B Incubate 24h for cell attachment A->B C Treat cells with serial dilutions of 2'-C-MC B->C D Incubate for treatment period (e.g., 48h) C->D E Add 10µL MTT Reagent (5 mg/mL) to each well D->E F Incubate 2-4h (Formazan formation) E->F G Aspirate medium, add 150µL DMSO F->G H Shake 10-15 min to dissolve crystals G->H I Read Absorbance at 570 nm H->I

Caption: Experimental workflow for the MTT-based IC50 assay.

Data Analysis and Interpretation

Rationale: Raw absorbance values must be converted into a biologically meaningful metric (percent viability) to generate a dose-response curve and calculate the IC50.

  • Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate Percent Viability: Normalize the data to the solvent control wells, which represent 100% viability.

    • Formula: Percent Viability = (Absorbance of Treated Well / Average Absorbance of Solvent Control Wells) * 100

  • Plot Dose-Response Curve:

    • Use graphing software (e.g., GraphPad Prism, R, Microsoft Excel).

    • Plot Percent Viability on the Y-axis versus the logarithm of the 2'-C-MC concentration on the X-axis.

  • IC50 Calculation:

    • Fit the data using a non-linear regression model, specifically a sigmoidal dose-response (variable slope) curve.[12]

    • The software will calculate the IC50 value, which is the concentration of 2'-C-MC that reduces cell viability to 50%.

Sample Data Presentation
2'-C-MC (µM) Log [Concentration] Average Absorbance (570nm) Percent Viability (%)
0 (Solvent Control)-1.250100.0
0.1-1.01.23598.8
0.5-0.31.15092.0
1.00.01.02582.0
2.5 0.4 0.630 50.4
5.00.70.31525.2
10.01.00.1209.6
50.01.70.0554.4

Note: The data above is illustrative. The experimentally determined IC50 for 2'-C-MC in Huh-7 cells may vary based on specific experimental conditions and the compound's primary effect being antiviral rather than purely cytotoxic.

References

Click to expand
  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]

  • K-Varner. Cell Culture Information for HuH-7. Available from: [Link]

  • Goris, N., et al. (2007). 2'-C-methylcytidine as a potent and selective inhibitor of the replication of foot-and-mouth disease virus. Antiviral Research, 73(3), 161-168. Available from: [Link]

  • Patsnap. (2024). What are NS5B polymerase inhibitors and how do they work? Patsnap Synapse. Available from: [Link]

  • Horton, T. MTT Cell Assay Protocol. Available from: [Link]

  • Ali, S., et al. (2008). Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B. Viruses, 1(3), 782-801. Available from: [Link]

  • Beaulieu, P. L., et al. (2006). SAR and Mode of Action of Novel Non-Nucleoside Inhibitors of Hepatitis C NS5b RNA Polymerase. Journal of Medicinal Chemistry, 49(2), 787-799. Available from: [Link]

  • Clark, J. L., et al. (2005). Design, Synthesis, and Antiviral Activity of 2'-Deoxy-2'-fluoro-2'-C-methylcytidine, a Potent Inhibitor of Hepatitis C Virus Replication. Journal of Medicinal Chemistry, 48(17), 5504-5508. Available from: [Link]

  • Kukolj, G., et al. (2004). Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate. Nucleic Acids Research, 32(1), 248-257. Available from: [Link]

  • Wikipedia. NS5B inhibitor. Available from: [Link]

  • Cytion. Huh7 Cell Line: Modeling Hepatitis C Virus Infections and Liver Research. Available from: [Link]

  • ENCODE group. (2010). Huh-7 and Huh-7.5 culture conditions. UCSC Genome Browser. Available from: [Link]

  • Cytion. HuH7 Cells. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available from: [Link]

  • Murakami, E., et al. (2007). Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. Antimicrobial Agents and Chemotherapy, 51(2), 503-509. Available from: [Link]

  • On, S., et al. (2026). Simultaneous Inhibition of MDM2 and XIAP by MX69 Induced Cell Cycle Arrest and Apoptosis in HUH7 and Hep3B Cell Lines. Cancers, 18(3), 177. Available from: [Link]

  • Murakami, E., et al. (2008). The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway... Antimicrobial Agents and Chemotherapy, 52(7), 2498-2506. Available from: [Link]

  • Hsieh, Y.-J., et al. (2022). Suppression of the Proliferation of Huh7 Hepatoma Cells Involving the Downregulation of Mutant p53 Protein and Inactivation of the STAT 3 Pathway with Ailanthoidol. International Journal of Molecular Sciences, 23(9), 5032. Available from: [Link]

  • Hassan, M., et al. Determination of IC50 in HepG‐2 and Huh‐7 after incubation with Bu and.... ResearchGate. Available from: [Link]

  • Lunemann, S., et al. Cytotoxicity assay conducted as shown in (a). Huh7 cells were seeded in.... ResearchGate. Available from: [Link]

  • Preprints.org. (2025). Pharmacological and Pharmaco-economical aspect of Huh7 cell line. Available from: [Link]

  • Al-Shammari, A. M., et al. A. IC 50 detection of investigated compounds. HuH-7 cells treated with.... ResearchGate. Available from: [Link]

  • EPrints USM. cytotoxicity of clinacanthus nutans methanol-water extract on huh-7 cell line. Available from: [Link]

  • Altogen Labs. Preclinical Studies: IC-50 Testing. Available from: [Link]

  • Cytion. HuH7 Cells. Available from: [Link]

  • Robinson, A. (2016). IC50 or cell viability experiment. YouTube. Available from: [Link]

  • Hassan, M., et al. Determination of IC50 in HL‐60 and Huh‐7 after incubation with DMA, MMA.... ResearchGate. Available from: [Link]

  • Du, W., et al. ME2 promotes cell wound healing migration in SK-Hep 1 and Huh 7 cells.... ResearchGate. Available from: [Link]

Sources

Application

HPLC method for detection of 2'-Methyl-2'-deoxycytidine metabolites

Application Note: High-Resolution LC-MS/MS Quantification of 2'-Methyl-2'-deoxycytidine and its Phosphorylated Metabolites Introduction & Scientific Context 2'-Methyl-2'-deoxycytidine (2'-Me-2'-dC) and its structural ana...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution LC-MS/MS Quantification of 2'-Methyl-2'-deoxycytidine and its Phosphorylated Metabolites

Introduction & Scientific Context

2'-Methyl-2'-deoxycytidine (2'-Me-2'-dC) and its structural analogs (e.g., 2'-C-methylcytidine, Valopicitabine/NM283) represent a critical class of nucleoside reverse transcriptase inhibitors (NRTIs) used in the treatment of viral infections such as Hepatitis C (HCV). These prodrugs or active moieties function as "non-obligate chain terminators."

Upon entry into the cell, the nucleoside must undergo a cascade of phosphorylation events mediated by host cellular kinases to form the bioactive 5'-triphosphate (TP) species. This triphosphate competes with endogenous dCTP for incorporation into the viral RNA/DNA, leading to chain termination.

Critical Analytical Challenge: Quantifying these metabolites is notoriously difficult due to:

  • Polarity: Triphosphates are highly hydrophilic and ionic, eluting poorly on standard C18 columns.

  • Instability: Phosphates hydrolyze rapidly during extraction if not quenched properly.

  • Complexity: The method must separate the parent nucleoside, its mono- (MP), di- (DP), and tri-phosphates (TP), and potential deaminated uridine metabolites (2'-Me-dU).

This protocol details a Ion-Pairing Reversed-Phase Liquid Chromatography coupled with Tandem Mass Spectrometry (IP-RP-LC-MS/MS) method, utilizing Hexafluoroisopropanol (HFIP) and Triethylamine (TEA). This system offers the retention of ion-exchange chromatography with the volatility required for high-sensitivity MS detection.

Metabolic Pathway & Mechanism

Understanding the metabolic flux is essential for accurate quantification. The diagram below illustrates the activation pathway and potential deamination routes.

MetabolicPathway Parent 2'-Me-2'-dC (Parent Nucleoside) MP 2'-Me-dC-MP (Monophosphate) Parent->MP Deoxycytidine Kinase (dCK) U_Parent 2'-Me-2'-dU (Uridine Analog) Parent->U_Parent Cytidine Deaminase (CDA) DP 2'-Me-dC-DP (Diphosphate) MP->DP NMP Kinase MP->U_Parent Dephosphorylation + Deamination TP 2'-Me-dC-TP (Active Triphosphate) DP->TP NDP Kinase U_TP 2'-Me-dU-TP (Inactive/Toxic?) U_Parent->U_TP Uridine Kinase Pathway

Figure 1: Intracellular metabolic activation of 2'-Methyl-2'-deoxycytidine. The primary pathway leads to the active triphosphate, while deamination may produce uridine analogs.

Method Development Strategy

Why Ion-Pairing (TEA/HFIP)?

Standard C18 chromatography cannot retain triphosphate nucleotides (logP < -4). HILIC is an alternative but often suffers from poor peak shape for metal-sensitive polyphosphates.

  • TEA (Triethylamine): Acts as the ion-pairing agent, forming neutral complexes with the negatively charged phosphate groups, allowing retention on the hydrophobic C18 stationary phase.

  • HFIP (Hexafluoroisopropanol): A weak acid that buffers the mobile phase (pH ~8.0) and, crucially, enhances electrospray ionization (ESI) efficiency in negative mode by up to 50-fold compared to acetate buffers [1].

Experimental Protocol

Materials & Reagents
  • Analyte Standards: 2'-Me-2'-dC, 2'-Me-dC-MP, -DP, -TP (Custom synthesis or commercial source).

  • Internal Standard (IS): 2-Chloro-ATP or 13C,15N-labeled dCTP.

  • Mobile Phase Reagents: LC-MS grade Water, Methanol, HFIP (Sigma, >99.9%), TEA (Sigma, >99.5%).

  • Column: Waters Acquity UPLC HSS T3 C18 (1.8 µm, 2.1 x 100 mm) or equivalent high-strength silica column.

Sample Preparation (Intracellular Extraction)

Self-Validating Step: Rapid quenching is mandatory to prevent ATP-driven phosphorylation or phosphatase-driven hydrolysis during extraction.

  • Cell Culture: Seed target cells (e.g., HepG2, Huh-7) in 6-well plates. Treat with 2'-Me-2'-dC for desired time.

  • Wash: Aspirate media; wash 2x with ice-cold PBS (4°C).

  • Quench & Extract: Add 1.0 mL 70% Methanol (aq) at -20°C containing the Internal Standard (IS).

    • Note: The cold temperature stops enzymatic activity instantly.

  • Scrape & Collect: Scrape cells and transfer to pre-cooled Eppendorf tubes.

  • Vortex & Freeze: Vortex vigorously for 30s. Store at -80°C for >1 hour (or overnight) to ensure complete protein precipitation.

  • Centrifuge: Spin at 14,000 x g for 15 min at 4°C.

  • Supernatant: Transfer supernatant to LC vials. If concentration is too low, evaporate under nitrogen and reconstitute in Mobile Phase A.

LC-MS/MS Conditions

Chromatography:

  • System: UHPLC (Agilent 1290 or Waters Acquity).

  • Mobile Phase A: 100 mM HFIP + 8.6 mM TEA in Water.[1]

  • Mobile Phase B: Methanol.[2]

  • Flow Rate: 0.3 mL/min.[3]

  • Column Temp: 40°C.

  • Injection Vol: 5-10 µL.

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0973Initial
2.0973Isocratic Hold
10.08020Linear
12.05050Wash
12.1973Re-equilibration
15.0973End

Mass Spectrometry (ESI-):

  • Mode: Negative Ion Electrospray (ESI-).

  • Source Temp: 350°C.

  • Capillary Voltage: -2500 V.

  • Detection: Multiple Reaction Monitoring (MRM).

MRM Transitions (Example for 2'-Me-dC analogs): Note: Exact masses depend on the specific isotope/structure. Assuming 2'-Me-2'-dC MW ≈ 241 Da.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
2'-Me-dC (Parent) 240.1 [M-H]⁻110.0 (Cytosine base)15
2'-Me-dC-MP 320.1 [M-H]⁻79.0 (PO3)25
2'-Me-dC-DP 400.1 [M-H]⁻79.0 (PO3)30
2'-Me-dC-TP 480.1 [M-H]⁻159.0 (HP2O6)35
Internal Standard VariesVariesOptimized

Analytical Workflow Diagram

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Cells Treated Cells (Huh-7 / HepG2) Wash Wash 2x PBS (4°C) Cells->Wash Extract Add 70% MeOH (-20°C) + Internal Standard Wash->Extract Spin Centrifuge 14,000g, 15min, 4°C Extract->Spin LC IP-RP-HPLC (C18 + TEA/HFIP) Spin->LC Supernatant MS Triple Quad MS (ESI Negative Mode) LC->MS Data Quantification (Peak Area Ratio vs IS) MS->Data

Figure 2: End-to-end workflow for the extraction and quantification of intracellular metabolites.

Validation & Performance Metrics

To ensure Trustworthiness and Self-Validation , the method must meet these criteria:

ParameterAcceptance CriteriaNotes
Linearity (R²) > 0.990Range: 1 nM to 10 µM
LLOQ 0.5 - 1.0 pmol/10⁶ cellsSensitivity is critical for TP detection
Recovery 85 - 115%Validated by spiking cell lysate
Precision (CV) < 15%Intra- and Inter-day
Carryover < 20% of LLOQWash step (50% MeOH) is crucial

Troubleshooting & Optimization

  • Peak Tailing:

    • Cause: Interaction between phosphate groups and residual metals on the column stainless steel.

    • Solution: Passivate the system with 0.1% Phosphoric acid or Medronic acid prior to use. Use PEEK-lined columns if available.

  • Signal Suppression:

    • Cause: High concentration of cellular lipids/salts.

    • Solution: Use the divert valve to send the first 1.5 min of flow (salts) to waste.

  • Retention Time Shift:

    • Cause: Evaporation of HFIP (highly volatile) from the mobile phase reservoir.

    • Solution: Prepare fresh Mobile Phase A daily and seal bottles tightly.

References

  • Vertex Pharmaceuticals. "Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry." Journal of Chromatography B, 2015.[4] Link

  • Pharmasset, Inc. "The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway." Antimicrobial Agents and Chemotherapy, 2008. Link

  • Idenix Pharmaceuticals. "Synthesis and Pharmacokinetics of Valopicitabine (NM283), an Efficient Prodrug of the Potent Anti-HCV Agent 2'-C-Methylcytidine." Journal of Medicinal Chemistry, 2006. Link

  • Thermo Fisher Scientific. "Quantitative Profiling of Nucleotides Using Capillary IC-MS/MS." Application Note 72439. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Cellular Uptake of 2'-Methyl-2'-deoxycytidine

Ticket ID: #2Me-dC-UPTAKE-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Subject: Troubleshooting resistance and uptake efficiency in refractory cell lines.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #2Me-dC-UPTAKE-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Subject: Troubleshooting resistance and uptake efficiency in refractory cell lines.

Introduction: The "Black Box" of Nucleoside Analogs

Welcome to the technical support center. You are likely here because your IC50 curves have shifted rightward (>10-fold) in a specific cell line, and you cannot determine if the drug is failing to enter the cell, failing to activate, or being degraded.

2'-Methyl-2'-deoxycytidine (2'-Me-2'-dC) is a potent chain terminator, but it is metabolically fragile. Unlike small molecule inhibitors that bind directly to a target, this nucleoside is a prodrug that requires a precise sequence of cellular events to become the active triphosphate form (2'-Me-2'-dCTP).

This guide deconstructs that pathway into testable modules. We do not guess; we validate.

Module 1: The Diagnostic Triage (Start Here)

Before modifying your protocol, you must identify the bottleneck. Resistance is rarely just "poor uptake"; it is a balance between Influx (Transporters) , Activation (Kinases) , and Deactivation (Deaminases) .

Visualizing the Resistance Pathway

The following diagram maps the critical failure points for 2'-Me-2'-dC.

ResistancePathway Extracellular Extracellular 2'-Me-2'-dC hENT1 hENT1/hCNT (Transporter) Extracellular->hENT1 Influx Intracellular Intracellular 2'-Me-2'-dC hENT1->Intracellular dCK dCK (Rate-Limiting Kinase) Intracellular->dCK Phosphorylation (High Resistance Risk) CDA CDA (Deaminase) Intracellular->CDA Deamination (Metabolic Sink) MP 2'-Me-2'-dCMP (Monophosphate) dCK->MP TP 2'-Me-2'-dCTP (Active Triphosphate) MP->TP NMPK/NDPK DNA Polymerase Inhibition (Chain Termination) TP->DNA Mechanism of Action Inactive 2'-Me-2'-dU (Inactive Uridine) CDA->Inactive

Caption: The metabolic trajectory of 2'-Me-2'-dC. Red nodes indicate primary resistance bottlenecks (dCK downregulation) and grey nodes indicate metabolic sinks (CDA upregulation).

Module 2: Transporter-Level Troubleshooting

The Issue: The drug is hydrophilic and cannot passively diffuse through the lipid bilayer. It relies heavily on Human Equilibrative Nucleoside Transporter 1 (hENT1).

Q: How do I confirm if hENT1 downregulation is the cause of my resistance? A: Perform a functional inhibition test using Nitrobenzylmercaptopurine ribonucleoside (NBMPR).

  • The Logic: NBMPR is a potent inhibitor of hENT1.[1] If your resistant cells are already hENT1-deficient, treating them with NBMPR will show no change in toxicity. If they express hENT1, NBMPR will induce resistance (shift IC50).

  • The Protocol:

    • Treat Control Cells (Sensitive) with 2'-Me-2'-dC +/- 100 nM NBMPR.

    • Treat Resistant Cells with 2'-Me-2'-dC +/- 100 nM NBMPR.

    • Result: If the resistant line's IC50 is unchanged by NBMPR, you have confirmed a transport defect.

Q: How do I bypass the transporter issue? A: If hENT1 is the bottleneck, you have two options:

StrategyMechanismProsCons
Liposomal Transfection Encapsulates drug in lipid vesicle to fuse with membrane.Bypasses hENT1 entirely. High cytosolic delivery.Not scalable for in vivo/clinical use; strictly for in vitro proof of concept.
ProTide Modification Chemical modification (phosphoramidate) increases lipophilicity.Enters via passive diffusion; also bypasses the first kinase step (dCK).Requires synthetic chemistry support; changes the molecule (New Chemical Entity).
Module 3: Metabolic Bottlenecks (The dCK/CDA Ratio)

The Issue: This is the most common failure point. 2'-methyl modifications sterically hinder Deoxycytidine Kinase (dCK), reducing phosphorylation efficiency [1]. Simultaneously, Cytidine Deaminase (CDA) may convert the drug into an inactive uridine analog.

Q: My cells have drug inside, but it still doesn't work. Why? A: You likely have a "futile cycle." The drug enters but is either not phosphorylated by dCK or is immediately deaminated by CDA.

Troubleshooting Experiment: The Tetrahydrouridine (THU) Rescue To determine if CDA is the culprit:

  • Pre-treat resistant cells with Tetrahydrouridine (THU) (10-20 µM), a specific CDA inhibitor.

  • Add 2'-Me-2'-dC.

  • Analysis: If sensitivity is restored (IC50 drops), your cell line is overexpressing CDA. If no change, the issue is dCK deficiency.

Module 4: The Gold Standard Validation (LC-MS/MS)

You cannot optimize what you cannot measure. Indirect assays (viability) are insufficient. You must quantify the intracellular triphosphate (NTP) .[2][3]

Protocol: Intracellular Nucleotide Extraction & Quantitation

Adapted from Cohen et al. and Thermo Scientific Technical Notes [2, 3].

Reagents:

  • Internal Standard (IS): 2-Chloro-adenosine-5'-triphosphate (or 13C-labeled analog).

  • Extraction Solvent: 70% Methanol (ice cold).[4]

Step-by-Step:

  • Seeding: Seed

    
     cells/well in 6-well plates.
    
  • Treatment: Incubate with 10 µM 2'-Me-2'-dC for 4, 12, and 24 hours.

  • Quenching (Critical):

    • Aspirate media rapidly.

    • Wash 2x with ice-cold PBS (do not detach cells yet).

    • Add 500 µL Ice-Cold 70% Methanol containing 500 nM Internal Standard.[4]

    • Scrape cells immediately and transfer to Eppendorf tubes.

  • Extraction:

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 2 hours (or overnight) to precipitate proteins.

    • Centrifuge at 15,000 x g for 20 mins at 4°C.

  • Reconstitution:

    • Transfer supernatant to a new tube.

    • Evaporate to dryness (SpeedVac) without heat.

    • Reconstitute in 40 µL mobile phase (e.g., 10 mM Ammonium Acetate pH 9.0).

  • LC-MS/MS Analysis:

    • Column: Porous Graphitic Carbon (Hypercarb) or Ion-Pairing C18.

    • Transition: Monitor the parent ion (TP) to fragment (Pyrophosphate or Nucleobase).

    • Data: Normalize pmol of triphosphate per million cells.

Interpretation:

  • Low TP levels: Uptake or dCK failure.

  • High TP levels but no death: Polymerase mutation (Target Resistance).

FAQ: Common User Scenarios

Q: Can I use Valopicitabine (NM283) protocols for this? A: Yes. Valopicitabine is the 3'-O-valine ester prodrug of 2'-Me-2'-dC.[5] It was designed to improve oral bioavailability (uptake) but still converts to 2'-Me-2'-dC intracellularly [4]. If you are using the ester, ensure your cells express the necessary esterases (usually ubiquitous) to cleave the valine moiety.

Q: I see a peak for the Uridine analog in my MS data. What does this mean? A: This confirms CDA activity.[6] The 2'-methyl group does not fully protect against deamination. If the Uridine-TP peak is higher than the Cytidine-TP peak, your drug is being metabolically inactivated before it can work.

References
  • Mechanisms of resistance to nucleoside analogues. Source: Leukemia (Nature) URL:[Link]

  • A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. Source: Pharmaceutical Research (PubMed Central) URL:[Link]

  • Valopicitabine (NM283), a prodrug of 2'-C-methylcytidine. Source: Drugs of the Future / Prous Science URL:[Link][7][8]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2'-Methyl-2'-deoxycytidine Phosphoramidites

Welcome to the technical support center for the synthesis of 2'-Methyl-2'-deoxycytidine phosphoramidites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2'-Methyl-2'-deoxycytidine phosphoramidites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing synthesis yield and troubleshooting common experimental hurdles. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

Introduction: The Significance of 2'-Methyl-2'-deoxycytidine

2'-Deoxy-2'-C-methylnucleosides are of significant interest as potential therapeutic agents and as powerful tools for analyzing nucleic acid structure and function.[1] Their incorporation into oligonucleotides can enhance nuclease resistance and modulate binding affinity, properties crucial for antisense and RNAi therapeutics.[2] The successful synthesis of the corresponding phosphoramidite building block is the critical first step for incorporating this modification into synthetic oligonucleotides.

This guide provides a structured approach to troubleshooting and optimizing the synthesis, focusing on the key phosphitylation step that converts the protected nucleoside into the reactive phosphoramidite.

Core Synthesis Workflow Overview

The synthesis of the 2'-Methyl-2'-deoxycytidine phosphoramidite typically begins with the appropriately protected nucleoside. The key transformation is the phosphitylation of the 3'-hydroxyl group. The following diagram outlines the critical steps.

SynthesisWorkflow cluster_start Starting Material cluster_process Core Reaction cluster_end Product & Analysis ProtectedNucleoside 5'-O-DMT-N4-Benzoyl- 2'-Methyl-2'-deoxycytidine Phosphitylation Phosphitylation ProtectedNucleoside->Phosphitylation Anhydrous Conditions Purification Silica Gel Chromatography Phosphitylation->Purification Crude Product QC Quality Control (³¹P NMR, HPLC, MS) Purification->QC FinalProduct Final Phosphoramidite Product QC->FinalProduct

Caption: High-level workflow for 2'-Methyl-2'-deoxycytidine phosphoramidite synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for phosphoramidite synthesis? A1: Phosphoramidites are trivalent phosphorus (P-III) compounds that are extremely sensitive to moisture. Even trace amounts of water can hydrolyze the phosphoramidite, converting it to an inactive H-phosphonate species.[3][4] This hydrolysis is a primary cause of reduced yield and the generation of impurities that can be difficult to remove. Therefore, all glassware must be rigorously dried, and all solvents and reagents must be anhydrous to ensure the stability and reactivity of the phosphoramidite.

Q2: What is the rationale for choosing the 5'-DMT and N4-benzoyl protecting groups? A2: Protecting groups are essential to prevent unwanted side reactions during synthesis.[5]

  • 5'-Dimethoxytrityl (DMT): The DMT group protects the 5'-hydroxyl group. Its key advantage is its lability under mild acidic conditions, which allows for its selective removal during automated oligonucleotide synthesis without affecting other protecting groups.[6]

  • N4-Benzoyl (Bz): The exocyclic amine of cytidine is nucleophilic and must be protected. The benzoyl group is a standard choice that provides robust protection during synthesis and can be efficiently removed during the final deprotection of the oligonucleotide.[7] Using a labile protecting group like acetyl (Ac) can also be an option, especially when milder deprotection conditions are required.[8]

Q3: How do I store the final phosphoramidite product? A3: Due to their sensitivity to moisture and oxidation, phosphoramidites must be stored under stringent conditions. The purified product, typically a foam or viscous oil, should be stored in a desiccator under an inert atmosphere (argon or nitrogen) at -20°C. For use in an oligonucleotide synthesizer, it is typically dissolved in anhydrous acetonitrile. It's often best practice to store and use the reagent as a stock solution to handle the often viscous material.[3]

Troubleshooting Guide

Low yield or impure product are common issues in phosphoramidite synthesis. The following guide addresses specific problems you may encounter.

TroubleshootingFlow Start Low Yield or Impure Product Detected CheckNMR Analyze Crude Product by ³¹P NMR Start->CheckNMR Signal150 Strong Signal at ~148-150 ppm? CheckNMR->Signal150 SignalLow Weak Product Signal, Multiple Other Peaks Signal150->SignalLow No PurificationIssue Root Cause: Purification Problem Solution: • Optimize chromatography (gradient, solvent system) • Ensure silica is neutral Signal150->PurificationIssue Yes HPhos Significant Peak(s) at 0-10 ppm? SignalLow->HPhos Oxidized Significant Peak(s) at ~ -5 to 5 ppm? HPhos->Oxidized No Hydrolysis Root Cause: Moisture Contamination Solution: • Use anhydrous solvents/reagents • Dry glassware thoroughly • Perform under inert gas HPhos->Hydrolysis Yes ReactionFailed Root Cause: Reaction Failure Solution: • Verify reagent quality • Check reaction setup for leaks/moisture Oxidized->ReactionFailed No OxidationIssue Root Cause: Air Exposure or Impure Reagents Solution: • Maintain inert atmosphere • Use high-purity silica for purification Oxidized->OxidationIssue Yes

Caption: A logical flow for troubleshooting phosphoramidite synthesis issues using ³¹P NMR.

Problem 1: Low or No Product Formation
  • Symptom: ³¹P NMR of the crude reaction mixture shows weak or absent signals in the characteristic phosphoramidite region (~140-155 ppm) and a large amount of starting material.[9][10]

  • Potential Cause A: Inactive Phosphitylating Reagent. The phosphitylating reagent (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite) may have degraded due to improper storage.

  • Solution A: Use a fresh or newly opened bottle of the phosphitylating reagent. Verify the purity of the reagent before use if possible.

  • Potential Cause B: Presence of Water. As discussed, moisture will readily consume the phosphitylating reagent and the phosphoramidite product.[4]

  • Solution B: Ensure all solvents (e.g., dichloromethane, acetonitrile) and the amine base (e.g., N,N-diisopropylethylamine) are anhydrous. Dry the protected nucleoside starting material by co-evaporation with anhydrous acetonitrile or toluene before the reaction. Perform the entire reaction under a strict inert atmosphere (argon or nitrogen).[11]

Problem 2: Significant H-phosphonate Impurity
  • Symptom: ³¹P NMR spectrum shows a strong signal for the desired product diastereomers around 148-150 ppm, but also a significant peak in the 0-10 ppm region, characteristic of H-phosphonate species.[3]

  • Potential Cause: Hydrolysis. This indicates water contamination either during the reaction or, more commonly, during the aqueous workup or purification.

  • Solution: Minimize contact with water during the workup. Use brine (saturated NaCl solution) for washes and ensure the organic layer is thoroughly dried with a drying agent like Na₂SO₄ before solvent evaporation. During purification, use solvents that have been distilled or dried over molecular sieves.

Problem 3: Low Yield After Chromatographic Purification
  • Symptom: The crude product appears clean by ³¹P NMR, but the isolated yield after silica gel chromatography is low.

  • Potential Cause: On-Column Degradation. Phosphoramidites can be sensitive to acidic silica gel, which can cause the acid-labile DMT group to cleave or promote other side reactions. Some published procedures also warn that low-grade silica with metal impurities can catalyze oxidation.[3]

  • Solution:

    • Neutralize the Silica: Pre-treat the silica gel by slurrying it in the starting eluent containing a small amount of a neutralising amine, such as triethylamine (~1-2% v/v).[11]

    • Rapid Purification: Do not let the product sit on the column for an extended period. Perform the chromatography as efficiently as possible.

    • TLC Analysis: Before running the column, perform a thin-layer chromatography (TLC) analysis using the same eluent system (with added triethylamine) to ensure the product moves off the baseline and separates well from impurities.

Problem SummaryPotential CauseRecommended Solution
Low Coupling Efficiency / No Product Moisture contamination; Inactive reagentsUse anhydrous solvents/reagents; Perform under inert atmosphere; Use fresh reagents.[4]
Major H-phosphonate Impurity (0-10 ppm) Hydrolysis during reaction or workupMinimize contact with water during workup; Ensure solvents for purification are dry.
Low Yield After Purification Degradation on acidic silica gelPre-treat silica with triethylamine; Perform chromatography quickly.[11]
Presence of Oxidized Product (~0 ppm) Exposure to air; Impure silica gelMaintain a strict inert atmosphere throughout; Use high-purity silica for chromatography.[3]

Key Experimental Protocol: Phosphitylation

This protocol describes the conversion of 5'-O-DMT-N4-Benzoyl-2'-Methyl-2'-deoxycytidine to its 3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite.

Materials:

  • 5'-O-DMT-N4-Benzoyl-2'-Methyl-2'-deoxycytidine (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA, 3.0 eq), distilled from CaH₂

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq)

  • Silica Gel for column chromatography

  • Eluent: Hexane/Ethyl Acetate with 2% Triethylamine

Procedure:

  • Preparation: Dry the starting nucleoside by co-evaporation with anhydrous toluene (2x) and then place under high vacuum for at least 2 hours. All glassware should be flame-dried or oven-dried at 120°C overnight and cooled under an argon atmosphere.

  • Dissolution: Under an argon atmosphere, dissolve the dried nucleoside in anhydrous DCM.

  • Addition of Reagents: Add DIEA to the solution, followed by the dropwise addition of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite over 5 minutes at room temperature.[11]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours.[11] Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching & Workup: Cool the reaction mixture in an ice bath and quench by adding cold, saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient containing 2% triethylamine.[11]

  • Isolation: Combine the product-containing fractions (identified by TLC) and evaporate the solvent. Co-evaporate with anhydrous acetonitrile to remove residual solvents and place under high vacuum to obtain the final product as a white foam.

Analytical Quality Control

Proper characterization is essential to validate the identity and purity of the synthesized phosphoramidite. Impurities in the phosphoramidite can be incorporated into the final oligonucleotide, leading to failed syntheses or products with incorrect sequences.[7]

³¹P NMR Spectroscopy: This is the most direct method for assessing phosphoramidite purity.[9][10] The product should exhibit two distinct singlets (for the two diastereomers at the chiral phosphorus center) in the characteristic P(III) region.[9]

SpeciesTypical ³¹P NMR Chemical Shift (ppm)Notes
Desired Phosphoramidite Product 140 – 155Typically two sharp signals for the diastereomers.[9]
H-phosphonate (Hydrolysis Product) 0 – 10A major indicator of moisture contamination.[3]
Oxidized Phosphoramidite (Phosphate Triester) -5 – 5Indicates unwanted oxidation by air or other contaminants.

Other Techniques:

  • HPLC: Used to determine the overall purity of the compound.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight and identity of the product.[7]

  • ¹H NMR: Confirms the overall structure and the presence of key protecting groups like DMT.[9]

By following these guidelines for synthesis, troubleshooting, and quality control, researchers can significantly improve the yield and purity of 2'-Methyl-2'-deoxycytidine phosphoramidites, enabling the successful synthesis of high-quality modified oligonucleotides for advanced research and therapeutic applications.

References

  • Li, N. S., & Piccirilli, J. A. (2003). Synthesis of the phosphoramidite derivative of 2'-deoxy-2'-C-beta-methylcytidine. The Journal of Organic Chemistry, 68(17), 6799–6802. [Link]

  • Eaton, B. E., & Beigelman, L. (1996). 2'-C-Branched Ribonucleosides: Synthesis of the Phosphoramidite Derivatives of 2'-C-β-Methylcytidine and Their Incorporation into Oligonucleotides. The Journal of Organic Chemistry, 61(8), 2615–2621. [Link]

  • Magritek. (2023, May 26). Phosphoramidite compound identification and impurity control by Benchtop NMR. [Link]

  • Magritek. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]

  • AxisPharm. (2024, September 17). 12 most commonly asked questions about phosphoramidites. [Link]

  • WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. (n.d.). Challenges and Solutions in the Scalable Synthesis of Trimer Phosphoramidites for Industrial Applications. [Link]

  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. [Link]

  • Reddit. (2024, August 19). Low yield in Phosphoamidite synthesis. [Link]

  • ResearchGate. (n.d.). ³¹P NMR spectra of the reaction of a model phosphoramidite, 1t, with... [Link]

  • Findeisen, M., & Reif, B. (2008). Temperature-Dependent Interconversion of Phosphoramidite−Cu Complexes Detected by Combined Diffusion Studies, 31P NMR, and Low-Temperature NMR Spectroscopy. Journal of the American Chemical Society, 130(46), 15597–15606. [Link]

  • Song, C., et al. (2014). Efficient synthesis of 5-hydroxymethyl-, 5-formyl-, and 5-carboxyl-2′-deoxycytidine and their triphosphates. RSC Advances, 4(69), 36561-36564. [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Glen Research. (n.d.). Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Report 9.1. [Link]

  • ResearchGate. (n.d.). Cyclic phosphoramidates as prodrugs of 2 '-C-methylcytidine. [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. [Link]

  • Bio-Synthesis Inc. (2023, August 7). 2'-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics. [Link]

  • Beaucage, S. L. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Molecules, 18(11), 13779-13813. [Link]

  • ResearchGate. (n.d.). MDPSCL2: A New Protecting Group for Chemoselective Synthesis of 2′-O-Alkylated Guanosines. [Link]

  • Dioumaev, A. K., & Platonov, M. E. (2003). MDPSCL2: a new protecting group for chemoselective synthesis of 2'-O-alkylated guanosines. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 583–587. [Link]

  • Glen Research. (n.d.). 2'-O-Me Phosphoramidites and Supports for RNA Synthesis. [Link]

  • Google Patents. (2004). Process of purifying phosphoramidites.
  • National Institutes of Health. (n.d.). Syntheses of Two 5-Hydroxymethyl-2′-DeoxyCytidine Phosphoramidites with TBDMS as the 5-hydroxyl protecting group and Their Incorporation into DNA. [Link]

  • Hrdlicka, P. J., et al. (2022). Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects. Journal of the American Chemical Society, 144(32), 14593–14605. [Link]

  • Wiley-VCH. (2021). Supporting Information: RNA-cleaving deoxyribozymes differentiate methylated cytidine isomers in RNA. [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Synthesis of 2'-Deoxy-2'-fluoro-L-cytidine and Fluorinated L- Nucleic Acids for Structural Studies. [Link]

  • JYX Digital Archive. (n.d.). Synthesis of 2'-fluorinated-2'-deoxycytidine derivatives to investigate a direct DNA demethylation pathway in stem cells. [Link]

  • JYX Digital Archive. (2018, May 4). Deoxycytidine Derivatives to Investigate a Direct DNA Demethylation Pathway in Stem Cells. [Link]

  • Glen Research. (n.d.). Use of 2'-OMe-PACE Monomers During Oligo Synthesis. Glen Report 30.1. [Link]

  • National Institutes of Health. (n.d.). Synthesis of a 2′-Se-Uridine Phosphoramidite and Its Incorporation into Oligonucleotides for Structural Study. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2'-Methyl-2'-deoxycytidine Class vs. Sofosbuvir Resistance Mechanisms

This guide provides an in-depth mechanistic comparison between 2'-C-Methylcytidine (the active core of Valopicitabine/NM283, often referred to in early literature as the prototype 2'-methyl nucleoside) and Sofosbuvir (a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth mechanistic comparison between 2'-C-Methylcytidine (the active core of Valopicitabine/NM283, often referred to in early literature as the prototype 2'-methyl nucleoside) and Sofosbuvir (a 2'-deoxy-2'-fluoro-2'-C-methyluridine prodrug).

Note on Nomenclature: The prompt specifies "2'-Methyl-2'-deoxycytidine." In the context of HCV NS5B inhibition, the relevant comparator is 2'-C-Methylcytidine (NM107) , a ribonucleoside analog. A strict "2'-deoxy" analog (lacking both 2'-OH and 2'-F) would be a poor substrate for the RNA-dependent RNA polymerase (NS5B). This guide addresses the resistance mechanisms of the 2'-C-methyl class versus the 2'-fluoro-2'-C-methyl class (Sofosbuvir).

Executive Summary

The development of HCV Direct-Acting Antivirals (DAAs) pivoted on the modification of the ribose sugar at the 2' position. 2'-C-Methylcytidine (2'-Me-C) represents the first generation of nucleoside inhibitors (NIs) designed to sterically block viral RNA synthesis. Sofosbuvir , a second-generation nucleotide analog, incorporates a 2'-fluoro substituent alongside the 2'-methyl group.[1]

While both compounds target the HCV NS5B polymerase active site, they differ critically in their resistance profiles.[2] The S282T mutation is the universal resistance mechanism for 2'-methylated nucleosides, causing a steric clash with the inhibitor. However, Sofosbuvir exhibits a significantly higher genetic barrier to resistance due to the extreme fitness cost imposed by S282T on the viral polymerase in the presence of the 2'-fluoro modification.

Chemical Biology & Mechanism of Action

Structural Distinction[2]
  • 2'-C-Methylcytidine (NM107): A ribonucleoside analog with a 2'-methyl group and a 2'-hydroxyl group. The 2'-OH allows it to be recognized as a substrate by the RdRp, while the 2'-Me group acts as the "payload" for inhibition.

  • Sofosbuvir (Active Metabolite GS-461203): A uridine analog where the 2'-position is modified with both a 2'-methyl group and a 2'-fluoro atom (replacing the 2'-OH). The fluorine atom mimics the electronegativity of the hydroxyl group (pseudoisosteric) while preventing steric conflicts that might otherwise reduce binding affinity in the Wild Type (WT) enzyme.

Mode of Inhibition: Non-Obligate Chain Termination

Unlike AZT (an obligate chain terminator lacking a 3'-OH), both 2'-Me-C and Sofosbuvir possess a 3'-OH group. They inhibit replication via conformational chain termination :

  • Incorporation: The triphosphate form is incorporated into the nascent RNA chain by NS5B.

  • Steric Hindrance: The bulky 2'-methyl group protrudes into the nucleotide-binding channel.

  • Jamming: This protrusion sterically hinders the incoming Nucleoside Triphosphate (NTP) for the next position, preventing phosphodiester bond formation or causing the polymerase to stall and dissociate.

Metabolic Activation Pathway

Sofosbuvir is a phosphoramidate prodrug (ProTide) designed to bypass the rate-limiting first phosphorylation step. 2'-Me-C requires intracellular kinases for all three phosphorylation steps.

MetabolicPathway cluster_legend Pathway Logic Sofosbuvir Sofosbuvir (Prodrug) Inter1 Monophosphate (GS-331007-MP) Sofosbuvir->Inter1 CatA / CES1 (Liver Specific) Inter2 Diphosphate Inter1->Inter2 UMP-CMP Kinase ActiveTri Active Triphosphate (GS-461203) Inter2->ActiveTri NDP Kinase NM107 2'-C-Methylcytidine (Nucleoside) NM107_MP 2'-Me-C-MP NM107->NM107_MP dCK / UCK (Rate Limiting) NM107_MP->ActiveTri Cross-Metabolism (Deamination to Uridine) Legend Sofosbuvir bypasses the first rate-limiting phosphorylation step.

Figure 1: Metabolic activation pathway comparing the ProTide mechanism of Sofosbuvir vs. standard nucleoside phosphorylation.

Mechanism of Resistance: The S282T Mutation[2][3][4][5][6][7][8]

The primary resistance mutation for 2'-methylated nucleosides maps to Serine 282 in the NS5B active site.[3]

Structural Basis of Resistance
  • Wild Type (Ser282): The serine residue is small. It allows the 2'-methyl group of the inhibitor to fit into a hydrophobic pocket near the active site without steric clash.

  • Mutant (Thr282): The S282T mutation replaces Serine with Threonine. Threonine possesses an extra methyl group on its side chain.

  • The Clash: When 2'-Me-C or Sofosbuvir attempts to bind, the 2'-methyl group of the drug collides with the gamma-methyl group of Threonine 282 . This steric clash drastically reduces the binding affinity of the inhibitor.

Differential Impact: Why Sofosbuvir is Superior

While S282T confers resistance to both compounds, the consequences differ:

  • 2'-C-Methylcytidine: The virus can tolerate S282T reasonably well in the presence of this drug, leading to viral breakthrough (resistance fold-change >50x).

  • Sofosbuvir: The S282T mutation imposes a severe fitness cost on the virus.[4][5] The mutant polymerase is extremely inefficient at incorporating natural nucleotides (UTP) because the T282 methyl group also interferes slightly with natural substrate recognition. Consequently, S282T viruses replicate very poorly and are often outcompeted by Wild Type virus once drug pressure is removed.

Resistance Logic Diagram

ResistanceMechanism WT_Enzyme Wild Type NS5B (Serine 282) WT_Bind Successful Binding (Inhibition) WT_Enzyme->WT_Bind Accommodates 2'-Me Mutant_Enzyme Mutant NS5B (Threonine 282) Mutant_Clash Steric Clash (Resistance) Mutant_Enzyme->Mutant_Clash Thr282 Methyl Group Fitness_Cost Reduced Catalytic Efficiency (Viral Fitness Cost) Mutant_Enzyme->Fitness_Cost Interferes with Natural NTP Drug_2Me 2'-Me-Nucleotide (Inhibitor) Drug_2Me->WT_Bind Drug_2Me->Mutant_Clash 2'-Me Group Natural_NTP Natural NTP (Substrate) Natural_NTP->Fitness_Cost

Figure 2: Logical flow of the S282T resistance mechanism showing the steric clash origin and the resulting fitness cost.

Experimental Data Comparison

The following data summarizes the resistance profiles derived from HCV replicon assays (Genotype 1b).

Feature2'-C-Methylcytidine (NM107)Sofosbuvir (PSI-7977)
Target NS5B Polymerase (Active Site)NS5B Polymerase (Active Site)
EC50 (Wild Type) 1.0 – 2.5 µM0.04 – 0.12 µM
EC50 (S282T Mutant) > 50 µM0.8 – 1.5 µM
Fold Resistance (S282T) > 40-fold ~ 8-15-fold
Viral Fitness (S282T) Moderate reductionSevere reduction (<5% of WT)
Barrier to Resistance Low to ModerateVery High

Data synthesis from references [1, 2, 3].

Experimental Protocols

HCV Replicon Assay (EC50 Determination)

This protocol measures the potency of the compounds against replicating HCV RNA in Huh-7 hepatoma cells.

Materials:

  • Huh-7 cells containing HCV subgenomic replicon (luciferase reporter).

  • Compounds: 2'-C-Methylcytidine and Sofosbuvir (dissolved in DMSO).

  • Luciferase assay system (e.g., Bright-Glo).

Workflow:

  • Seeding: Plate 5,000 Huh-7 replicon cells/well in 96-well plates. Incubate 24h at 37°C.

  • Treatment: Prepare 3-fold serial dilutions of compounds in DMEM (final DMSO < 0.5%). Add to cells.

  • Incubation: Incubate for 72 hours.

  • Readout: Remove media, wash with PBS. Add Luciferase reagent. Measure luminescence.

  • Analysis: Normalize to DMSO control (100%) and "No Cell" control (0%). Fit data to a 4-parameter logistic equation to calculate EC50.

Site-Directed Mutagenesis (S282T Generation)

To validate resistance, the S282T mutation is engineered into the replicon plasmid.

Workflow:

  • Template: pFK-I389luc-ubi-neo-NS3-3’/ET (HCV replicon plasmid).

  • Mutagenesis: Use QuikChange II XL kit.

    • Forward Primer: 5'-GCGGAGATACTTACC GGTGGGGGC-3' (ACC encodes Thr).

  • PCR Cycling: 95°C (1 min) -> [95°C (50s), 60°C (50s), 68°C (10 min)] x 18 cycles -> 68°C (7 min).

  • Digestion: Add DpnI to digest parental methylated DNA (1h at 37°C).

  • Transformation: Transform into XL10-Gold ultracompetent cells.

  • Validation: Sequence the NS5B region to confirm the S282T mutation.

  • Transfection: Transcribe RNA in vitro and electroporate into Huh-7 cells to establish the resistant cell line.

References

  • Sofia, M. J., et al. (2010).[6] Discovery of a β-d-2′-Deoxy-2′-α-fluoro-2′-β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus. Journal of Medicinal Chemistry. Link

  • Lam, A. M., et al. (2011). Genotype and Subtype Profiling of PSI-7977 as a Nucleotide Inhibitor of Hepatitis C Virus RNA Polymerase. Antimicrobial Agents and Chemotherapy. Link

  • Migliaccio, G., et al. (2003). Characterization of Resistance to Non-obligate Chain-terminating Ribonucleoside Analogs that Inhibit Hepatitis C Virus Replication in vitro. Journal of Biological Chemistry. Link

  • Gane, E. J., et al. (2013). Nucleotide Polymerase Inhibitor Sofosbuvir plus Ribavirin for Hepatitis C. New England Journal of Medicine. Link

Sources

Comparative

Validation of 2'-Methyl-2'-deoxycytidine chain termination efficiency in vitro

This guide serves as a technical standard for validating the chain termination efficiency of 2'-Methyl-2'-deoxycytidine (2'-Me-2'-dC) . It is designed for application scientists and biochemists requiring a rigorous, self...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical standard for validating the chain termination efficiency of 2'-Methyl-2'-deoxycytidine (2'-Me-2'-dC) . It is designed for application scientists and biochemists requiring a rigorous, self-validating in vitro framework.

Executive Summary

2'-Methyl-2'-deoxycytidine (2'-Me-2'-dC) belongs to a class of nucleoside analogs that function as non-obligate chain terminators . Unlike 3'-deoxy analogs (which lack the hydroxyl group required for phosphodiester bond formation), 2'-Me-2'-dC retains the 3'-hydroxyl group. Its termination mechanism relies on steric hindrance caused by the 2'-methyl substitution, which distorts the polymerase active site or prevents the translocation/binding of the next incoming nucleotide.[1]

Validating this molecule requires distinguishing between competitive inhibition (binding without incorporation) and chain termination (incorporation followed by stalling). This guide outlines the precise biochemical workflow to confirm incorporation-dependent termination.

Mechanistic Foundation

To validate performance, one must understand the failure mode of the polymerase. The 2'-methyl group acts as a "molecular brake."

Figure 1: Mechanism of Non-Obligate Chain Termination The diagram below illustrates the steric conflict introduced by the 2'-methyl group after incorporation into the nascent RNA/DNA strand.

ChainTermination Polymerase Viral Polymerase (e.g., HCV NS5B) Analog 2'-Me-2'-dCTP (Active Triphosphate) Polymerase->Analog Binds Template RNA/DNA Template Template->Polymerase Guides Incorporation Incorporation at Position n Analog->Incorporation Catalysis (Mg2+) Stall Steric Clash (2'-Me vs Gatekeeper Residue) Incorporation->Stall Conformational Distortion NextNTP Incoming NTP (Position n+1) Stall->NextNTP Blocks Binding Termination Chain Termination (Stalled Complex) Stall->Termination Result

Caption: The 2'-methyl group creates a steric clash within the polymerase active site (often preventing closure), blocking the addition of the (n+1) nucleotide despite the presence of a 3'-OH.

Comparative Analysis: 2'-Me-2'-dC vs. Alternatives

When publishing validation data, you must benchmark 2'-Me-2'-dC against known standards to prove efficacy.

Feature2'-Me-2'-dC (Target) 3'-dCTP (Control) 2'-C-Me-ATP Ribavirin
Class Non-Obligate TerminatorObligate TerminatorNon-Obligate TerminatorMutagen / Inhibitor
3'-OH Status PresentAbsentPresentPresent
Termination Mode Steric Hindrance (Conformational change)Chemical (No nucleophile)Steric HindranceError Catastrophe (Not a clean terminator)
Incorporation Efficiency Moderate to HighHighHighLow
Resistance Profile High Barrier (S282T sensitive in some strains)Low BarrierS282T SensitiveComplex/High
Assay Signature Band at n (sometimes n+1)Sharp band at nBand at nSmear (Read-through)

Critical Insight: Unlike 3'-dCTP, which stops synthesis immediately, 2'-Me-2'-dC may allow the addition of one subsequent nucleotide before stalling, depending on the specific polymerase (e.g., HCV NS5B vs. Poliovirus RdRp). This is known as "delayed chain termination."

Experimental Validation Protocol

Prerequisite: The nucleoside (2'-Me-2'-dC) is biologically inactive in cell-free systems. You must use the chemically synthesized triphosphate form (2'-Me-2'-dCTP ) for enzyme assays.

A. Reagents & Setup
  • Enzyme: Recombinant viral polymerase (e.g., HCV NS5B

    
    , C-terminally truncated for solubility).[2]
    
  • Template/Primer:

    • Template: 5'-...GG CA...-3' (Target 'G' ensures C analog incorporation).

    • Primer: Radiolabeled (

      
      P) or Fluorescently labeled (Cy5) RNA/DNA primer annealed to the template.
      
  • Nucleotides:

    • Ultrapure 2'-Me-2'-dCTP (Target).

    • Natural CTP (Competition control).

    • ATP, GTP, UTP (For read-through).[3]

B. Workflow Diagram

Protocol cluster_reactions Parallel Reaction Conditions Step1 1. Annealing Mix Primer (Labeled) + Template Heat to 95°C, cool slowly Step2 2. Enzyme Complex Formation Incubate Polymerase + Hybrid Buffer: 20mM Tris, 5mM MgCl2, DTT Step1->Step2 Step3 3. Reaction Initiation Add Nucleotide Mixes Step2->Step3 RxnA Neg Control (No NTPs) Step3->RxnA RxnB Pos Control (All Nat. NTPs) Step3->RxnB RxnC Test (ATP, GTP, UTP + 2'-Me-2'-dCTP) Step3->RxnC Step4 4. Quenching Add EDTA/Formamide Loading Dye (Stops reaction immediately) RxnA->Step4 RxnB->Step4 RxnC->Step4 Step5 5. Resolution 20% Urea-PAGE Sequencing Gel Step4->Step5 Step6 6. Data Analysis Phosphorimaging / Densitometry Step5->Step6

Caption: Step-by-step workflow for the primer-extension assay. Parallel reactions are essential for distinguishing termination from lack of activity.

C. Detailed Steps
  • Annealing: Mix primer and template in a 1:1.2 molar ratio in annealing buffer (10 mM Tris-HCl pH 8.0, 50 mM NaCl). Heat to 95°C for 5 mins, then cool to room temperature over 30 mins.

  • Enzyme Incubation: Incubate 200 nM polymerase with 100 nM annealed primer/template in reaction buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl

    
    , 1 mM DTT, 10% Glycerol) for 10 mins at 25°C.
    
    • Note: Do not add Mn

      
       unless your specific polymerase requires it; Mn
      
      
      
      can reduce fidelity and mask discrimination effects.
  • Initiation (The Critical Step):

    • Control Lane: Add 500

      
      M natural CTP + other NTPs. (Result: Full-length product).
      
    • Test Lane: Add graded concentrations of 2'-Me-2'-dCTP (0.1

      
      M – 100 
      
      
      
      M) + fixed high concentrations of other NTPs.
  • Termination: Stop reaction after 15–60 minutes using 2x Volume of Stop Solution (95% Formamide, 20 mM EDTA, Bromophenol Blue).

  • Visualization: Run on a 15-20% denaturing polyacrylamide gel (7M Urea). Scan using a Typhon or similar phosphorimager.

Data Interpretation & Calculations

To publish, you must quantify the efficiency using the Discrimination Factor (


) .
Visual Analysis
  • Full Extension: Band at the top of the gel (seen in Positive Control).

  • Chain Termination: Distinct band at position n (where C should be incorporated).

  • Read-Through: If you see bands beyond position n in the Test Lane, the termination is incomplete (low efficiency).

Quantitative Metrics

Calculate the incorporation efficiency (


) for both the natural nucleotide (CTP) and the analog (2'-Me-2'-dCTP).


The Discrimination (


) is the ratio of efficiencies:


  • D

    
     1:  The polymerase cannot distinguish the analog from natural CTP (Potent inhibitor).
    
  • D > 1000: The polymerase strongly prefers natural CTP (Poor inhibitor).

  • Target for 2'-Me-2'-dC: A successful candidate usually exhibits a

    
     value between 1 and 100 depending on the viral target.
    
Troubleshooting & Self-Validation

Ensure your data is trustworthy by addressing these common failure modes:

  • Issue: No incorporation of analog.

    • Validation: Is the analog actually a triphosphate? Mass Spec verification of the reagent is mandatory before starting. Nucleosides (no phosphate) will show zero activity.

  • Issue: Smearing instead of sharp bands.

    • Validation: Enzyme concentration is too high, leading to non-specific binding, or the RNA template is degrading. Add RNase inhibitors and titrate enzyme down.

  • Issue: "Delayed" Termination (Band at n+1).

    • Validation: This is a feature, not a bug, of 2'-methyl analogs. The steric clash might not prevent the immediate addition but prevents the subsequent one. Document the exact stop site relative to the template sequence.

References
  • Carroll, S. S., et al. (2003). "Inhibition of Hepatitis C Virus RNA Replication by 2'-Modified Nucleoside Analogs." The Journal of Biological Chemistry.

  • Pierra, C., et al. (2006). "Synthesis and Pharmacokinetics of Valopicitabine (NM283), a Prodrug of 2'-C-Methylcytidine." Journal of Medicinal Chemistry.

  • Olsen, D. B., et al. (2004). "A 7-Deaza-Adenosine Analog is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties." Antimicrobial Agents and Chemotherapy.[4]

  • Boehr, A. K., et al. (2019). "2′-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase."[1][5] The Journal of Biological Chemistry.

  • Eldrup, A. B., et al. (2004). "Structure-Activity Relationship of Purine Ribonucleosides for Inhibition of Hepatitis C Virus RNA-Dependent RNA Polymerase." Journal of Medicinal Chemistry.

Sources

Validation

Pharmacokinetic Profile of 2'-Methyl-2'-deoxycytidine (2'-Me-dC) and Analogues

Executive Summary 2'-Methyl-2'-deoxycytidine (2'-Me-dC) represents a critical scaffold in the development of nucleoside antiviral and anticancer therapies. While the unmodified molecule itself has limited clinical utilit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2'-Methyl-2'-deoxycytidine (2'-Me-dC) represents a critical scaffold in the development of nucleoside antiviral and anticancer therapies. While the unmodified molecule itself has limited clinical utility due to rapid enzymatic deamination and poor oral bioavailability, it serves as the structural parent for several successful 2'-modified nucleoside analogues, including 2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) and 2'-C-methylcytidine (2'-Me-C) .

This guide provides an in-depth pharmacokinetic (PK) comparison of 2'-Me-dC against its key structural analogues. The analysis highlights the impact of the 2'-methyl and 2'-fluoro modifications on metabolic stability, oral absorption, and intracellular phosphorylation kinetics—the rate-limiting step for nucleoside efficacy.

Compound Profile & Mechanism of Action

Chemical Identity
  • Compound Name: 2'-Methyl-2'-deoxycytidine (2'-Me-dC)

  • Core Structure: Cytosine base attached to a 2'-deoxyribose sugar modified with a methyl group at the 2' position.

  • Key Property: The 2'-methyl group provides steric hindrance to 3'-exonucleases and can induce chain termination in viral polymerase activity.

Mechanism of Action

Like all nucleoside analogues, 2'-Me-dC is a prodrug that requires intracellular phosphorylation to its active triphosphate form (2'-Me-dCTP).

  • Uptake: Enters cells via nucleoside transporters (ENTs/CNTs).

  • Activation: Sequentially phosphorylated by Deoxycytidine Kinase (dCK), NMP kinase, and NDP kinase.

  • Target: The triphosphate competes with endogenous dCTP for incorporation into viral DNA/RNA, causing chain termination or lethal mutagenesis.

Comparative Pharmacokinetics

The following table contrasts the PK profile of the parent 2'-Me-dC with its two most significant analogues: the ribose form (2'-Me-C) and the fluoro-deoxy form (PSI-6130).

Species-Specific PK Parameters (Mouse/Rat/Monkey)
Parameter2'-Me-dC (Parent) Alternative 1: 2'-Me-C (Ribo) Alternative 2: PSI-6130 (Fluoro)
Oral Bioavailability (

)
Low (<15%) Poor (<20%) Moderate (~24-40%)
Primary Metabolism Rapid Deamination by CDALimited DeaminationResistant to Deamination
Active Metabolite 2'-Me-dU (Inactive/Toxic)2'-Me-CTP2'-F-2'-Me-CTP
Plasma Half-life (

)
Short (< 1 h)Moderate (2-4 h)Extended (4-6 h)
Key Clearance Route Renal + Metabolic (CDA)RenalRenal (Unchanged)
Toxicity Concern Mitochondrial Toxicity (Pol

)
GI ToxicityLow Cytotoxicity

Note: Data aggregated from preclinical studies in rodent and non-human primate models. 2'-Me-dC shows significantly higher susceptibility to Cytidine Deaminase (CDA) than its fluoro-counterpart.

Key Pharmacokinetic Challenges
A. Metabolic Instability (The Deamination Bottleneck)

The primary failure mode for unmodified 2'-Me-dC in animal models is its rapid conversion to 2'-methyl-2'-deoxyuridine (2'-Me-dU) by Cytidine Deaminase (CDA) .

  • Observation: In rhesus monkeys, unmodified cytidine analogues often show a

    
     of the uridine metabolite that exceeds the parent drug within 1 hour of dosing.
    
  • Impact: This necessitates the use of CDA inhibitors (like tetrahydrouridine) or structural modification (fluorination) to maintain therapeutic plasma levels.

B. Intracellular Phosphorylation Efficiency

While plasma PK determines delivery, intracellular PK determines potency.

  • 2'-Me-dC: Poor substrate for dCK due to steric clash of the 2'-methyl group.

  • 2'-F-2'-Me-dC (PSI-6130): The fluorine atom is smaller (isosteric with OH) and electron-withdrawing, which can favorably alter the sugar pucker (North/South conformation), enhancing kinase recognition and triphosphate half-life.

Mechanistic Visualization

Metabolic Fate & Activation Pathway

The diagram below illustrates the divergent pathways of 2'-Me-dC versus its stable analogues.

MetabolicPathway cluster_cell Intracellular Activation Prodrug 2'-Me-dC (Extracellular) MP 2'-Me-dCMP (Monophosphate) Prodrug->MP Slow Phosphorylation Metabolite 2'-Me-dU (Inactive Uridine) Prodrug->Metabolite Rapid Deamination (Plasma/Liver) Cell Intracellular Space DP 2'-Me-dCDP (Diphosphate) MP->DP TP 2'-Me-dCTP (Active Triphosphate) DP->TP Pol Viral Polymerase (Chain Termination) TP->Pol Inhibition dCK dCK (Rate Limiting) CDA Cytidine Deaminase (Major Clearance)

Figure 1: Metabolic bifurcation of 2'-Me-dC. Rapid deamination (red path) competes with activation (green path).

Experimental Protocols

To generate the data described above, the following standardized protocols are recommended for verifying 2'-Me-dC pharmacokinetics.

Protocol: Single-Dose PK Study in Mice

Objective: Determine oral bioavailability (


) and plasma half-life (

).
  • Animals: Male CD-1 mice (n=3 per timepoint), fasted 12h prior to dosing.

  • Formulation:

    • IV: Dissolve 2'-Me-dC in sterile saline (0.9% NaCl) at 2 mg/mL. Filter sterilize.

    • PO: Suspend in 0.5% methylcellulose/0.1% Tween 80.

  • Dosing:

    • Group A (IV): 10 mg/kg via tail vein bolus.

    • Group B (PO): 10 mg/kg via oral gavage.

  • Sampling:

    • Collect blood (via cardiac puncture or saphenous vein) at: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect into K2EDTA tubes containing Tetrahydrouridine (THU) (25 µg/mL) to prevent ex vivo deamination. (Critical Step)

  • Processing:

    • Centrifuge at 3000 x g for 10 min at 4°C.

    • Precipitate proteins with acetonitrile (3:1 ratio) containing internal standard (e.g., 2'-deoxycytidine-

      
      ).
      
  • Analysis: LC-MS/MS (MRM mode). Monitor transitions for Parent (2'-Me-dC) and Metabolite (2'-Me-dU).

Protocol: Intracellular Triphosphate Quantitation

Objective: Measure the active moiety (


) half-life in PBMCs or hepatocytes.
  • Incubation: Incubate primary hepatocytes with 10 µM 2'-Me-dC.

  • Lysis: At timepoints (1, 3, 6, 12, 24h), wash cells with ice-cold PBS. Add 70% Methanol (-20°C).

  • Extraction: Vortex and incubate at -20°C for overnight to extract nucleotides.

  • Analysis: Anion-exchange chromatography coupled to MS/MS to separate mono-, di-, and triphosphates.

Expert Commentary & Troubleshooting

Why 2'-Me-dC Fails as a Monotherapy
  • The "Deamination Trap": In rodents and primates, the conversion of 2'-Me-dC to 2'-Me-dU is extremely efficient. Unlike natural deoxycytidine, the 2'-methyl group does not sufficiently protect the amine group from CDA attack.

  • Mitochondrial Toxicity: 2'-deoxy-2'-methyl nucleosides are known to be substrates for DNA Polymerase

    
      (mitochondrial). Incorporation leads to mitochondrial DNA depletion, causing delayed toxicity (lactic acidosis, hepatic steatosis). This is a key differentiator from 2'-C-methyl ribo nucleosides (HCV drugs), which do not target DNA polymerases as efficiently.
    
Optimization Strategies

Researchers utilizing 2'-Me-dC in models should consider:

  • Co-administration of THU: To block systemic deamination and isolate the specific PK of the parent amine.

  • Prodrug Approaches: Using phosphoramidate prodrugs (ProTide technology) to bypass the first phosphorylation step and improve cellular permeability.

References

  • Pharmacokinetics of the Antiviral Agent β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine in Rhesus Monkeys. Antimicrobial Agents and Chemotherapy. (2007). [Link]

  • Design, synthesis, and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methylcytidine. Journal of Medicinal Chemistry. (2005). [Link]

  • Metabolism of deoxycytidine, thymine, and deoxythymidine in the hamster. Cancer Research. (1983). [Link]

  • Mitochondrial toxicity of nucleoside analogues: mechanisms and implications. Clinical Infectious Diseases. (2000). [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2'-Methyl-2'-deoxycytidine

Introduction: Beyond the Benchtop As researchers dedicated to advancing drug discovery and development, our focus is rightly on synthesis, screening, and analysis. However, the life cycle of a chemical does not end with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benchtop

As researchers dedicated to advancing drug discovery and development, our focus is rightly on synthesis, screening, and analysis. However, the life cycle of a chemical does not end with data collection. 2'-Methyl-2'-deoxycytidine, like many nucleoside analogs, is a compound with significant biological potential, often investigated for antiviral or antineoplastic applications.[1][2][3] Its structural similarity to natural nucleosides allows it to interfere with DNA or RNA replication, a mechanism that underlies its therapeutic promise but also necessitates a rigorous approach to its handling and disposal.[3][4]

Improper disposal of such compounds can pose risks to personnel and the environment. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2'-Methyl-2'-deoxycytidine. Our objective is to move beyond a simple checklist, explaining the scientific rationale behind each procedure to foster a culture of intrinsic safety and regulatory diligence in your laboratory.

Hazard Identification and Risk Assessment

Before any handling or disposal begins, a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) for 2'-Methyl-2'-deoxycytidine may not always be readily available, its classification as a nucleoside analog warrants treating it with the precautions typically applied to potentially cytotoxic or antineoplastic agents.[3][5][6] The primary risks are associated with exposure through inhalation of aerosols, skin absorption, or accidental ingestion.[7]

Hazard Category Potential Risk & Scientific Rationale Recommended Personal Protective Equipment (PPE)
Toxicological Hazard Acute/Chronic Toxicity: As a nucleoside analog, it may interfere with cellular processes. Many such compounds are known to be cytotoxic.[4][6] The Occupational Safety and Health Administration (OSHA) recommends stringent controls for handling potentially hazardous drugs.[6][8]Double Nitrile Gloves, Lab Coat, ANSI Z87.1-compliant Safety Glasses with side shields.
Route of Exposure Inhalation: Risk from aerosolization of the solid powder or solutions. Dermal Contact: Potential for absorption through the skin. Ingestion: Risk from contaminated hands.[7]For weighing solids or potential aerosolization: Use of a chemical fume hood or ventilated balance enclosure is mandatory.
Environmental Hazard Aquatic Toxicity: Uncharacterized, but many bioactive molecules can have unintended effects on aquatic life. Disposal down the drain is strictly prohibited under EPA regulations.[9][10][11]N/A (Engineering/Administrative Control)

Step-by-Step Disposal Protocol

The foundation of proper chemical waste management is segregation at the point of generation.[12][13] Never mix incompatible waste streams. 2'-Methyl-2'-deoxycytidine waste should be treated as hazardous chemical waste.

Disposal of Solid Waste

This category includes expired pure compounds, contaminated personal protective equipment (PPE), weigh boats, and plasticware.

Methodology:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container with a secure lid. The container must be marked with the words "HAZARDOUS WASTE ".[10][12]

  • Labeling: Affix a hazardous waste tag to the container before the first item is added. The label must include:

    • The full chemical name: "2'-Methyl-2'-deoxycytidine Waste"

    • All components of any mixtures.

    • The accumulation start date.

    • The appropriate hazard classification (e.g., "Toxic").[14]

  • Collection: Place all trace-contaminated items, such as used gloves, wipes, and disposable labware, directly into the designated container.

  • Closure: Keep the container sealed at all times, except when adding waste.[12][13] This minimizes the risk of exposure and release of vapors.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the lab, away from sinks and drains.[13][15]

Disposal of Liquid Waste

This includes solutions containing 2'-Methyl-2'-deoxycytidine, such as stock solutions, experimental media, and solvent rinses.

Methodology:

  • Select a Compatible Container: Use a chemically-compatible, shatter-resistant container (plastic is often preferred over glass) with a secure, leak-proof screw cap.[9][10]

  • Labeling: As with solid waste, the container must be labeled "HAZARDOUS WASTE " with a complete waste tag detailing all chemical constituents and their approximate percentages.[10]

  • Collection:

    • Pour liquid waste carefully into the container using a funnel.

    • Crucially, do not leave the funnel in the container. This is a common violation as it constitutes an "open container."[12]

    • Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[15]

  • Segregation: Do not mix this waste stream with other incompatible wastes (e.g., strong acids, bases, or oxidizers).

  • Storage: Secure the cap tightly and store the container in secondary containment within your designated SAA.[15]

Disposal of Contaminated Sharps

This includes needles, syringes, and razor blades contaminated with 2'-Methyl-2'-deoxycytidine.

Methodology:

  • Use a Sharps Container: Immediately place all contaminated sharps into a rigid, puncture-proof sharps container that is clearly labeled "HAZARDOUS WASTE - SHARPS " and bears the biohazard symbol if applicable.[6][14]

  • Do Not Recap Needles: Never attempt to recap, bend, or break used needles.

  • Container Management: Do not overfill the sharps container. Once it is three-quarters full, seal it securely.

  • Final Disposal: The sealed sharps container is then placed into your designated solid hazardous waste accumulation container or handled according to your institution's specific policy for chemo-contaminated sharps.

Emergency Spill Management

Preparedness is key to mitigating the impact of an accidental release. All personnel must be familiar with this procedure and the location of the lab's spill kit.

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or involves a highly concentrated powder, evacuate the immediate area.

  • Don PPE: At a minimum, don a lab coat, double nitrile gloves, and safety goggles. For a large spill of solid material, respiratory protection may be necessary.

  • Containment:

    • For Liquids: Cover the spill with an absorbent material from the spill kit, working from the outside in to prevent spreading.

    • For Solids: Gently cover the spill with damp absorbent pads to avoid aerosolizing the powder. Do not dry sweep.

  • Cleanup: Carefully collect all contaminated absorbent materials and any broken glass using tongs or a dustpan. Place everything into your designated solid hazardous waste container.

  • Decontamination: Clean the spill area with a suitable detergent and water, followed by a rinse. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste generated from work with 2'-Methyl-2'-deoxycytidine.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Containerization & Labeling cluster_3 Final Disposition start Generate Waste (2'-Methyl-2'-deoxycytidine) waste_type Identify Waste Type start->waste_type solid Solid Waste Container - Label 'HAZARDOUS WASTE' - Add Waste Tag waste_type->solid Solid (Gloves, Wipes, Contaminated Plasticware) liquid Liquid Waste Container - Label 'HAZARDOUS WASTE' - Add Waste Tag waste_type->liquid Liquid (Solutions, Rinsate) sharps Sharps Container - Puncture-proof - Label 'SHARPS' waste_type->sharps Sharps (Needles, Blades) store Store Securely in Satellite Accumulation Area (SAA) with Secondary Containment solid->store liquid->store sharps->store pickup Request Pickup from Environmental Health & Safety (EHS) store->pickup

Caption: Decision workflow for disposal of 2'-Methyl-2'-deoxycytidine waste.

References

  • Effect of dose regimen on the toxicity of 2'-deoxy-2'-methylidenecytidine (DMDC) in monkeys. (2007). Journal of Toxicological Sciences. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. (2016). Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Laboratory Waste Management Guidelines. Princeton University Environmental Health and Safety. [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986). Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. PubMed. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]

  • How to Dispose of Chemical Waste. University of Tennessee Knoxville Environmental Health and Safety. [Link]

  • N(3)-Methyl-2'-deoxycytidine. PubChem. [Link]

  • What are Nucleoside Analogs?. (2025). AZoLifeSciences. [Link]

  • Addressing the selectivity and toxicity of antiviral nucleosides. (2018). PMC. [Link]

  • Waste Management of Hazardous Drugs. Defense Centers for Public Health - Aberdeen. [Link]

  • Hazardous Waste Guidelines and How to dispose of your waste. University of San Francisco. [Link]

  • Nucleoside Analogs: A Review of Its Source and Separation Processes. (2023). PMC. [Link]

Sources

Handling

Personal protective equipment for handling 2'-Methyl-2'-deoxycytidine

This guide is structured as an operational directive for researchers and safety officers. It prioritizes the "Precautionary Principle," treating 2'-Methyl-2'-deoxycytidine as a high-potency bioactive agent due to its str...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an operational directive for researchers and safety officers. It prioritizes the "Precautionary Principle," treating 2'-Methyl-2'-deoxycytidine as a high-potency bioactive agent due to its structural classification as a nucleoside analog and DNA polymerase inhibitor.[1]

Document Type: Operational Safety & Logistics Protocol Target Compound: 2'-Methyl-2'-deoxycytidine (and related 2'-C-methyl nucleoside analogs) Application: Antiviral/Anticancer Research, Polymerase Inhibition Studies[1]

Executive Safety Summary

2'-Methyl-2'-deoxycytidine is a modified nucleoside analog.[1] While often used in early-stage discovery, its mechanism of action—specifically the inhibition of viral or cellular polymerases and potential for DNA chain termination—classifies it as a High Potency Active Pharmaceutical Ingredient (HPAPI) candidate.[1]

The Critical Hazard: Unlike standard reagents, the absence of acute toxicity data (LD50) on a Safety Data Sheet (SDS) does not imply safety.[1] As a nucleoside analog, this compound has the theoretical potential for genotoxicity , mitochondrial toxicity , and reproductive harm by interfering with nucleic acid synthesis.[1][2]

Core Directive: Handle as a Category 3 Containment compound until specific toxicology data proves otherwise.

Risk Assessment & Hazard Identification

The following matrix synthesizes known data for the nucleoside analog class (e.g., 2'-C-methylcytidine, Valopicitabine derivatives).

Hazard DomainRisk ClassificationMechanism of Toxicity
Genetic Toxicity High Concern Potential incorporation into DNA/RNA, causing chain termination or mutations.[1]
Reproductive Toxicity Suspected Nucleoside analogs are known teratogens; may cross the placental barrier.
Acute Toxicity ModerateHarmful if swallowed, inhaled, or absorbed through skin (H302/H312/H332).[1]
Target Organs Bone Marrow, LiverPotential for myelosuppression and mitochondrial hepatotoxicity (lactic acidosis).[2]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and glasses." Use this matrix to select PPE based on your operational scale.

PPE Selection Table
Operation Scale Respiratory Protection Dermal Protection Ocular Protection Engineering Controls
Trace (<10 mg) (Stock prep)N95 Respirator (optional if in hood)Double Nitrile Gloves (0.11 mm min)Safety Glasses w/ Side ShieldsClass II Biosafety Cabinet (BSC) or Chemical Fume Hood
Preparative (>100 mg) (Weighing powders)P100 Respirator or PAPRDouble Nitrile + Tyvek SleevesChemical Splash GogglesChemical Fume Hood (Face velocity >100 fpm)
Solution Handling (Pipetting, Dilution)Surgical Mask (Droplet protection)Single Nitrile GlovesSafety GlassesStandard Bench (if non-aerosolizing)
Spill Cleanup Full-Face P100 Respirator Chem-Resistant Apron + Double GlovesIntegrated in RespiratorEvacuate area; use HEPA vacuum

Expert Insight: Glove Permeation: Standard latex is insufficient. Nucleoside analogs are often dissolved in DMSO, which penetrates latex rapidly, carrying the toxin into the bloodstream. ALWAYS use Nitrile or Neoprene. [1]

Operational Protocol: Step-by-Step Handling

Phase 1: Pre-Operational Setup
  • Decontamination Zone: Cover the work surface with a plastic-backed absorbent mat (e.g., Benchkote) to capture micro-spills.[1]

  • Solvent Selection: If solubilizing, prefer water or buffers over DMSO initially. If DMSO is required, treat the solution as a "skin-penetrating hazard."[1]

  • Static Control: Use an anti-static gun on the weighing boat. Nucleoside powders are often electrostatic and can "jump" during weighing, creating an inhalation hazard.

Phase 2: Weighing & Solubilization (Critical Step)[1]
  • Location: Inside a certified Fume Hood or BSC.

  • Technique:

    • Tare the vial/boat before opening the stock container.

    • Transfer solid using a disposable spatula. Do not reuse spatulas.

    • Immediately recap the stock container.

    • Add solvent gently down the side of the vial to minimize aerosolization.

    • Vortex inside the hood with the cap sealed and Parafilmed.

Phase 3: Waste Disposal & Deactivation
  • Solid Waste: All gloves, mats, and weighing boats must go into a Hazardous Waste Stream labeled "Cytotoxic/Genotoxic."

  • Liquid Waste: Do not pour down the drain.[3] Collect in a dedicated carboy.

  • Deactivation: Treat contaminated surfaces with a 10% Bleach Solution (Sodium Hypochlorite) followed by 70% Ethanol. Bleach oxidizes the nucleoside structure, breaking the bioactive ring.

Visualized Workflows

Logic Diagram: Safety Decision Tree

This diagram guides the researcher through the decision-making process for handling 2'-Methyl-2'-deoxycytidine based on the state of matter.

SafetyProtocol Start Start: Handling 2'-Methyl-2'-deoxycytidine StateCheck Determine State of Matter Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Is Powder Liquid Liquid / Solution Form StateCheck->Liquid Is Solubilized HighRisk High Inhalation Risk Solid->HighRisk AbsorbRisk Absorption Risk (DMSO?) Liquid->AbsorbRisk ControlSolid Engineering Control: Fume Hood or BSC Required HighRisk->ControlSolid ControlLiquid Engineering Control: Secondary Containment Tray AbsorbRisk->ControlLiquid PPE_Solid PPE: P100 Mask + Double Nitrile + Sleeves ControlSolid->PPE_Solid PPE_Liquid PPE: Safety Glasses + Nitrile Gloves ControlLiquid->PPE_Liquid Disposal Disposal: High-Temp Incineration PPE_Solid->Disposal PPE_Liquid->Disposal

Figure 1: Decision tree for selecting engineering controls and PPE based on the physical state of the compound.

Workflow: Cradle-to-Grave Handling

This flow outlines the lifecycle of the compound within the laboratory to ensure zero contamination.[1]

Lifecycle Storage 1. Storage (-20°C, Desiccated) Weighing 2. Weighing (Fume Hood + Anti-Static) Storage->Weighing Transfer Sealed Solubilization 3. Solubilization (Add Solvent to Solid) Weighing->Solubilization Contain Dust Exp 4. Experiment (In Vitro / In Vivo) Solubilization->Exp Dilute Waste 5. Waste (Segregated Incineration) Exp->Waste Deactivate

Figure 2: Operational lifecycle ensuring containment from storage to disposal.[1]

Emergency Response Protocols

Accidental Exposure
  • Inhalation: Move immediately to fresh air. If breathing is difficult, seek medical attention. Alert the facility Safety Officer.

  • Skin Contact:

    • Do not scrub. Scrubbing can abrade the skin and increase absorption.

    • Wash gently with soap and copious water for 15 minutes.

    • If dissolved in DMSO, rinse with water immediately, then wash with soap.

  • Eye Contact: Flush with eyewash station for 15 minutes, holding eyelids open.

Spill Management (Powder)[1]
  • Evacuate the immediate area to allow aerosols to settle (15 mins).

  • Don PPE: Double gloves, goggles, N95/P100 respirator.

  • Cover the spill with a wet paper towel (to prevent dust generation).

  • Wipe up the material gently.

  • Clean the surface with 10% bleach, then water.

References

  • Cayman Chemical. 2'-C-Methylcytidine Safety Data Sheet.[1] (Reference for structural analog hazards). Retrieved from

  • National Institutes of Health (NIH). Nucleoside Analogues: Toxicity and Safety Monitoring. (Guidelines on nephrotoxicity and mitochondrial toxicity). Retrieved from [1]

  • Thermo Fisher Scientific. 5-Aza-2'-deoxycytidine Safety Data Sheet. (Reference for deoxycytidine analog handling). Retrieved from [1]

  • PubChem. 2'-Deoxycytidine Compound Summary. (General chemical properties).[1] Retrieved from [1]

Sources

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